2-Iodo-3-fluoronitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-iodo-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADPCRFTWLAXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634027 | |
| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122455-36-1 | |
| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Iodo-3-fluoronitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a key synthetic route for 2-iodo-3-fluoronitrobenzene, a valuable building block in the development of pharmaceuticals and other advanced organic compounds.[1] The document outlines a detailed experimental protocol, presents quantitative data in a clear format, and includes a visual representation of the synthesis pathway.
Overview of the Synthesis Route
The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution reaction. This method involves the displacement of a trifluoromethanesulfonate (triflate) group from a nitrophenyl precursor by an iodide ion. The triflate group serves as an excellent leaving group, facilitating the introduction of iodine at the desired position on the aromatic ring.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound is provided below, based on established laboratory methods.[2]
Materials:
-
2-Fluoro-6-nitrophenyl trifluoromethanesulfonate
-
Lithium iodide (LiI)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Diethyl ether
-
1N Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO4)
-
Water
Procedure:
-
A mixture of 2-fluoro-6-nitrophenyl trifluoromethanesulfonate (62.0 g, 0.215 mol), lithium iodide (60 g, 0.451 mol), and 1-methyl-2-pyrrolidinone (400 mL) is prepared in a suitable reaction vessel.[2]
-
The mixture is heated with stirring to a temperature of 130°-132° C in an oil bath.[2]
-
The reaction is maintained at this temperature for 18 hours.[2]
-
After the reaction period, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured into water (1200 mL) and extracted with diethyl ether.[2]
-
The combined organic extracts are washed sequentially with 1N NaOH solution, water, and brine.[2]
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the crude product.[2]
-
The resulting product, this compound, is obtained as a brown-colored solid.[2]
Data Presentation
The following table summarizes the key quantitative data from the described synthesis.
| Parameter | Value |
| Starting Material | 2-Fluoro-6-nitrophenyl trifluoromethanesulfonate |
| Mass of Starting Material | 62.0 g |
| Moles of Starting Material | 0.215 mol |
| Reagent | Lithium iodide (LiI) |
| Mass of Reagent | 60 g |
| Moles of Reagent | 0.451 mol |
| Solvent | 1-Methyl-2-pyrrolidinone (NMP) |
| Volume of Solvent | 400 mL |
| Reaction Temperature | 130°-132° C |
| Reaction Time | 18 hours |
| Product | This compound |
| Yield | 27.0 g |
| Physical Appearance | Brown-colored solid |
| Melting Point | 54°-57° C |
Synthesis Pathway Diagram
The following diagram illustrates the chemical transformation in the synthesis of this compound.
Caption: Synthesis of this compound.
References
In-Depth Technical Guide to 2-Iodo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-iodo-3-fluoronitrobenzene. This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other complex organic molecules.[1] This document consolidates available data on its physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and presents its spectral data for identification and quality control purposes.
Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₃FINO₂. Its chemical structure, featuring an iodine atom, a fluorine atom, and a nitro group on a benzene ring, makes it a versatile intermediate for various chemical transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimentally determined data is available, other values are based on calculations and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₆H₃FINO₂ | |
| Molecular Weight | 267.00 g/mol | |
| Melting Point | 54-57 °C | Experimental |
| Boiling Point | 283.1 ± 25.0 °C (at 760 Torr) | Calculated |
| Density | 2.093 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | Calculated |
| Solubility | Very slightly soluble (0.14 g/L at 25 °C) | Calculated |
| Flash Point | 125.0 ± 23.2 °C | Calculated |
| CAS Number | 122455-36-1 | [2] |
Synthesis of this compound
The following section details an experimental protocol for the preparation of this compound.
Experimental Protocol
Reaction: Preparation of this compound
Reagents:
-
2-fluoro-6-nitrophenyl trifluoromethanesulfonate (62.0 g, 0.215 mol)
-
Lithium iodide (60 g, 0.451 mol)
-
1-methyl-2-pyrrolidinone (400 mL)
-
Diethyl ether
-
1N Sodium hydroxide solution
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
A mixture of 2-fluoro-6-nitrophenyl trifluoromethanesulfonate (62.0 g, 0.215 mol), lithium iodide (60 g, 0.451 mol), and 1-methyl-2-pyrrolidinone (400 mL) is heated with stirring at 130-132 °C (oil bath temperature) for 18 hours.
-
After cooling, the reaction mixture is poured into water (1200 mL).
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic extracts are washed sequentially with 1N NaOH, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting product is this compound, obtained as a brown-colored solid.
Yield: 27.0 g
Melting Point of the Product: 54-57 °C
Synthesis Workflow
The synthesis of this compound can be visualized as a single-step nucleophilic aromatic substitution reaction.
References
The Strategic Versatility of 2-Iodo-3-fluoronitrobenzene in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-3-fluoronitrobenzene has emerged as a highly versatile and strategically important building block in contemporary organic synthesis. Its unique substitution pattern, featuring an iodine atom ortho to a nitro group and meta to a fluorine atom, provides a rich platform for a diverse array of chemical transformations. The pronounced reactivity of the carbon-iodine (C-I) bond, coupled with the activating and directing effects of the nitro and fluoro substituents, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the reactivity of this compound, offering a comprehensive overview of its application in key synthetic methodologies, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, quantitative data, and mechanistic insights are presented to empower researchers in leveraging the full synthetic potential of this valuable reagent in the development of novel pharmaceuticals, agrochemicals, and functional materials.
Reactivity Profile: A Tale of Two Halogens and an Activating Group
The synthetic utility of this compound is primarily dictated by the differential reactivity of its substituents. The C-I bond is significantly more labile than the C-F bond in palladium-catalyzed cross-coupling reactions, a consequence of its lower bond dissociation energy. This inherent difference in reactivity forms the basis for chemoselective functionalization, allowing for sequential and site-specific introduction of various molecular fragments.
The electron-withdrawing nature of the nitro group plays a dual role. It activates the aromatic ring towards nucleophilic attack, facilitating SNAr reactions, and also influences the electronic properties of the C-I bond, enhancing its susceptibility to oxidative addition in palladium catalytic cycles. The fluorine atom, while less reactive as a leaving group in cross-coupling reactions, significantly modulates the electronic environment of the aromatic ring and can serve as a handle for subsequent transformations or be retained in the final product to impart desirable physicochemical properties.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. With this compound, this reaction provides a straightforward route to 2-fluoro-6-nitrobiphenyl derivatives, which are valuable precursors for a variety of heterocyclic compounds, including carbazoles.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water mixture), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond, providing access to substituted alkynes. The reaction of this compound with terminal alkynes proceeds efficiently, yielding 2-alkynyl-3-fluoronitrobenzene derivatives. These products are versatile intermediates for the synthesis of various heterocycles, such as indoles and quinolines.
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | 65 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | 5 | DBU | DMF | 80 | 4 | 91 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt | Acetonitrile | 70 | 8 | 87 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are added. A base (e.g., triethylamine) is then added, and the reaction mixture is stirred at the appropriate temperature under an inert atmosphere until completion. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Heck Coupling
The Heck reaction is a powerful tool for the arylation of alkenes. This compound reacts with various alkenes to produce substituted styrenes and other vinylated arenes, which are important precursors for polymers and fine chemicals.
Table 3: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 16 | 82 |
| 2 | Ethyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 24 | 75 |
Experimental Protocol: General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. This compound can be efficiently coupled with primary and secondary amines, leading to the synthesis of N-aryl amines that are prevalent in pharmaceuticals and organic materials.
Table 4: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 8 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 89 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 10 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the ligand, and the base. The solvent, this compound, and the amine are then added. The reaction is heated with stirring until the starting material is consumed. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound for nucleophilic aromatic substitution. While the C-I bond is the primary site of reactivity in palladium-catalyzed reactions, the C-F bond can be targeted in SNAr reactions, especially with potent nucleophiles. The relative position of the nitro group ortho to the iodine and meta to the fluorine influences the regioselectivity of the nucleophilic attack.
Decision Pathway for Reactivity
Caption: Decision pathway for the selective functionalization of this compound.
Applications in Heterocycle Synthesis
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of fluorinated heterocyclic compounds.
Synthesis of Fluorinated Indoles
A common strategy involves an initial Sonogashira coupling of this compound with a terminal alkyne, followed by a reductive cyclization of the resulting 2-alkynyl-3-fluoronitrobenzene intermediate. This approach provides access to various substituted fluorinated indoles.
Synthesis of Fluorinated Quinolines
Fluorinated quinolines can be synthesized from this compound through multi-step sequences that often begin with a palladium-catalyzed cross-coupling reaction to introduce a side chain that can subsequently participate in a cyclization reaction.
This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity, characterized by the highly reactive C-I bond for cross-coupling reactions and the potential for nucleophilic substitution at the C-F bond, allows for the strategic and selective construction of complex molecular architectures. The ability to introduce a variety of functional groups through reliable and high-yielding protocols makes this compound an invaluable tool for researchers in the pharmaceutical, agrochemical, and materials science fields. The detailed data and experimental procedures provided in this guide are intended to facilitate the effective utilization of this compound in the pursuit of novel and functional molecules.
An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Iodo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-3-fluoronitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis, serving as a versatile building block for the introduction of fluorine, iodine, and nitro functionalities into more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and utilization in synthetic and medicinal chemistry. This guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental data for this specific molecule, these predictions are derived from the analysis of structurally analogous compounds, namely 3-fluoronitrobenzene, 2-iodonitrobenzene, and 1-fluoro-2-iodobenzene.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on the additive effects of the substituents on the benzene ring, drawing from the experimental data of the aforementioned analogous compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.1 - 8.3 | ddd | ³J_HH ≈ 8.0, ⁴J_HH ≈ 1.5, ⁴J_HF ≈ 2.0 | H-6 |
| ~ 7.6 - 7.8 | t | ³J_HH ≈ 8.0 | H-5 |
| ~ 7.3 - 7.5 | ddd | ³J_HH ≈ 8.0, ³J_HF ≈ 9.0, ⁴J_HH ≈ 1.5 | H-4 |
Note: The chemical shifts are estimated based on the substituent effects of nitro, iodo, and fluoro groups. The multiplicity and coupling constants are predicted based on typical aromatic coupling patterns.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |
| ~ 160 - 165 | d, ¹J_CF ≈ 250-260 Hz | C-3 |
| ~ 150 - 155 | d, ³J_CF ≈ 5-10 Hz | C-1 |
| ~ 135 - 140 | d, ⁴J_CF ≈ 2-4 Hz | C-5 |
| ~ 130 - 135 | d, ³J_CF ≈ 20-25 Hz | C-4 |
| ~ 125 - 130 | d, ²J_CF ≈ 3-5 Hz | C-6 |
| ~ 95 - 100 | d, ²J_CF ≈ 30-35 Hz | C-2 |
Note: Carbon chemical shifts are highly influenced by the electronegativity and position of the substituents. The C-F coupling constants are estimations based on known values for fluorinated aromatics.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ~ -110 to -115 | ddd | ³J_FH ≈ 9.0, ⁴J_FH ≈ 2.0 |
Note: The chemical shift is referenced to CFCl₃. The multiplicity arises from coupling to the adjacent aromatic protons.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Medium-Strong | Aromatic C=C stretch |
| 1530 - 1510 | Strong | Asymmetric NO₂ stretch |
| 1470 - 1450 | Medium | Aromatic C=C stretch |
| 1350 - 1330 | Strong | Symmetric NO₂ stretch |
| 1250 - 1200 | Strong | C-F stretch |
| 800 - 750 | Strong | C-H out-of-plane bend |
| ~700 | Medium | C-I stretch |
Note: The strong absorptions corresponding to the nitro group are expected to be the most characteristic peaks.
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 267 | High | [M]⁺ (Molecular Ion) |
| 221 | Medium | [M - NO₂]⁺ |
| 140 | High | [M - I]⁺ |
| 124 | Medium | [M - I - O]⁺ |
| 94 | Medium | [C₆H₃F]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Note: The molecular ion peak is expected to be prominent. Fragmentation is predicted to involve the loss of the nitro group and the iodine atom.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
For ¹⁹F NMR, tune the spectrometer to the fluorine frequency and acquire the spectrum. Proton decoupling can be used to simplify the spectrum if desired.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or an external standard (for ¹⁹F NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup and Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.
-
The ions are accelerated and separated in the mass analyzer according to their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
Workflow for Spectroscopic Analysis of a Novel Compound
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.
Disclaimer: The spectroscopic data presented in this document for this compound are predicted values based on the analysis of analogous compounds and established principles of spectroscopy. Experimental verification is required for definitive confirmation.
An In-Depth Technical Guide to CAS Number 122455-36-1: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical compound identified by CAS number 122455-36-1, scientifically named 2-Iodo-3-fluoronitrobenzene, is a key aromatic building block with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern—featuring iodo, fluoro, and nitro groups on a benzene ring—provides a versatile platform for a range of chemical transformations, making it a valuable intermediate in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most notably, the application of this compound in the synthesis of kinase inhibitors for cancer therapy.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and safety considerations in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 122455-36-1 | General |
| Chemical Name | This compound | General |
| Molecular Formula | C₆H₃FINO₂ | General |
| Molecular Weight | 267.00 g/mol | General |
| Appearance | Brown-colored solid | [1] |
| Melting Point | 54-57 °C | [1] |
| Boiling Point | 283.1 ± 25.0 °C (Predicted) | General |
| Density | 2.093 ± 0.06 g/cm³ (Predicted) | General |
| Solubility | Very slightly soluble in water (0.14 g/L at 25 °C) | General |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| Harmful if swallowed | Wash thoroughly after handling. | General |
| Causes skin irritation | Wear protective gloves. | General |
| Causes serious eye irritation | Wear eye protection/face protection. | General |
| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. | General |
Core Applications in Drug Development: A Gateway to MEK Inhibitors
The primary significance of this compound in drug development lies in its role as a crucial precursor to the synthesis of potent and selective MEK (mitogen-activated protein kinase kinase) inhibitors. One of the most prominent examples is its use in the synthesis of Trametinib (GSK2118436) , an FDA-approved drug for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF mutations.[2][3]
The journey from this compound to a MEK inhibitor like Trametinib involves a critical transformation: the reduction of the nitro group to an amine, yielding 2-fluoro-4-iodoaniline. This aniline derivative then serves as a key coupling partner in the construction of the complex heterocyclic core of the final drug molecule.
The RAS/RAF/MEK/ERK Signaling Pathway: The Therapeutic Target
Trametinib functions by inhibiting MEK1 and MEK2, central components of the RAS/RAF/MEK/ERK signaling pathway.[2][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[4] By allosterically inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling that leads to tumor proliferation.[1]
Below is a diagram illustrating the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by MEK inhibitors derived from this compound.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Technical Guide to the Commercial Availability and Research Applications of 2-Iodo-3-Fluoronitrobenzene
Abstract
2-Iodo-3-fluoronitrobenzene (CAS No. 122455-36-1) is a strategically-substituted aromatic compound that serves as a versatile building block in modern synthetic chemistry. Its unique trifunctional nature, featuring iodo, fluoro, and nitro groups, offers orthogonal reactivity that is highly valuable in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science research.[1][2] The presence of the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution, while the iodo group provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its commercial availability, physicochemical properties, safety and handling protocols, and key applications in research, complete with representative experimental methodologies and workflow diagrams.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 122455-36-1 | [3][4] |
| Molecular Formula | C₆H₃FINO₂ | [4] |
| Molecular Weight | 267.00 g/mol | [4] |
| Purity (Typical) | ≥98% | [3] |
| Appearance | Not specified; likely a solid or liquid at room temperature | |
| Boiling Point (Calc.) | 283.1 ± 25.0 °C at 760 Torr | [4] |
| Density (Calc.) | 2.093 ± 0.06 g/cm³ | [4] |
| Flash Point (Calc.) | 125.0 ± 23.2 °C | [4] |
| Solubility (Calc.) | Very slightly soluble in water (0.14 g/L at 25 °C) | [4] |
Calculated properties are estimated using Advanced Chemistry Development (ACD/Labs) Software and should be used as a guide.[4]
Commercial Availability for Research
This compound is readily available from a variety of chemical suppliers who cater to the research and development sector. It is typically sold in quantities ranging from grams to kilograms. Researchers can procure this compound directly from the manufacturers or through specialized chemical distributors.
| Supplier | Headquarters | Typical Quantities Offered | Reference |
| 001Chemical | China | Research quantities, bulk | [3] |
| Amadis Chemical Co., Ltd. | China | Inquire for details | [4] |
| Biosynth AG | Switzerland | Inquire for details | [4] |
| Capot Chemical Co., Ltd. | China | Inquire for details | [4] |
| NanoAxis LLC | USA | Gram quantities | [5] |
| SL Drugs and Pharmaceuticals | India | Inquire for details | [4] |
The following diagram illustrates a typical procurement workflow for a research chemical like this compound.
Safety and Handling
While a specific, verified Safety Data Sheet (SDS) for this compound was not available in the search, data from closely related fluoronitrobenzene compounds indicates that it should be handled with significant care.[6][7] It is classified as a hazardous substance.
General Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.
The table below summarizes the likely hazard classifications based on analogous compounds.
| Hazard Class | GHS Code | Description | Reference |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | |
| Specific Target Organ Toxicity (Repeated) | H373 | May cause damage to organs through prolonged or repeated exposure | |
| Flammable Liquids | H227 | Combustible liquid |
Applications in Synthetic Chemistry
This compound is a valuable intermediate due to the distinct reactivity of its functional groups, which allows for selective, sequential chemical transformations.
-
Cross-Coupling Reactions: The carbon-iodine bond is the most labile site for oxidative addition to low-valent transition metal catalysts, particularly palladium. This makes the compound an excellent substrate for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8][9][10]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards SNAr by the strongly electron-withdrawing nitro group located in the ortho position. This allows for the displacement of fluoride by various nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups. The reactivity of the fluoro group is well-established as being due to strong electronic induction.[11]
-
Reduction of Nitro Group: The nitro group can be readily reduced to an aniline, which can then be used in a variety of subsequent reactions, such as diazotization or amide bond formation.
The differential reactivity of the iodo and fluoro substituents allows for a two-step functionalization of the aromatic ring, as illustrated in the logical relationship diagram below.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl iodide like this compound. This procedure is representative and may require optimization for specific substrates.
Objective: To synthesize a 2-aryl-3-fluoronitrobenzene derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq) or a suitable Buchan-type ligand like BrettPhos.[9]
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Deionized water
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., PPh₃), and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent, followed by a small amount of deionized water (e.g., a 10:1 ratio of organic solvent to water). The system should be heterogeneous.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-aryl-3-fluoronitrobenzene product.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. This compound -1g | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 2. This compound -1g | Futur Enzymes [futurenzymes.com]
- 3. 001chemical.com [001chemical.com]
- 4. CAS # 122455-36-1, this compound - chemBlink [ww.chemblink.com]
- 5. This compound | NanoAxis LLC [nanoaxisllc.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Stability and Storage of 2-Iodo-3-Fluoronitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-iodo-3-fluoronitrobenzene. The information is compiled from safety data sheets (SDS) and is intended to ensure the safe handling, storage, and maintenance of the compound's integrity for research and development applications.
Chemical Stability and Reactivity
This compound is a stable compound under standard ambient conditions and normal handling.[1][2][3] However, it is important to be aware of its potential reactivity under specific conditions to avoid degradation and ensure laboratory safety.
Key Stability Parameters:
-
Thermal Stability: The compound is stable at room temperature.[1] However, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[1] A range approximately 15 Kelvin below the flash point should be considered critical.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2]
-
Light Sensitivity: While not explicitly stated in the provided search results, it is general good practice for halogenated and nitro-aromatic compounds to be protected from prolonged exposure to light to prevent potential photodecomposition.
-
Incompatible Materials: To maintain stability, this compound should be kept away from strong oxidizing agents, strong bases, and strong acids.[2][4]
Recommended Storage and Handling Conditions
Proper storage is crucial for maintaining the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available safety data.
| Parameter | Recommended Condition | Source(s) |
| Temperature | Store in a cool place.[1] For a structurally similar compound, 2-fluoro-1-iodo-4-methoxy-3-nitrobenzene, storage at 2-8°C is recommended.[5] | [1][5] |
| Atmosphere | Store in a well-ventilated place.[1][3] | [1][3] |
| Container | Keep container tightly closed.[1][2][3] Store in suitable, closed containers for disposal.[2][3] | [1][2][3] |
| Moisture | Store in a dry place.[2][3] | [2][3] |
| General Handling | Work under a chemical fume hood.[1][2] Do not breathe mist or vapors.[1][2] Avoid contact with skin and eyes.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] | [1][2] |
Experimental Protocols
-
Forced Degradation Studies: Exposing the compound to stress conditions such as heat, light, humidity, and different pH levels to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and physical properties over an extended period.
-
Analytical Method Validation: Utilizing and validating analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to detect and quantify the parent compound and any degradation products.
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Recommended workflow for handling and storage of this compound.
References
The Strategic Utility of 2-Iodo-3-fluoronitrobenzene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of rational drug design. Among these, 2-iodo-3-fluoronitrobenzene emerges as a versatile and highly valuable scaffold. Its unique trifunctional nature—an ortho-fluoro and nitro-substituted iodobenzene—offers a powerful handle for medicinal chemists to construct complex molecular architectures with enhanced pharmacological properties. The presence of the iodine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, the fluorine atom can improve metabolic stability and binding affinity, and the nitro group serves as a precursor to a synthetically crucial amine functionality.[1] This technical guide provides an in-depth exploration of the applications of this compound and its analogs as key building blocks in medicinal chemistry, with a focus on the synthesis of kinase inhibitors.
Core Reactions and Methodologies
The reactivity of this compound is dominated by the synthetic versatility of the carbon-iodine bond, which readily participates in a range of powerful C-C and C-N bond-forming reactions. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the modular assembly of complex drug candidates from smaller, readily available fragments.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are common motifs in many drug molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl iodide, such as this compound, with a boronic acid or ester is as follows:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl iodide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. It is an indispensable tool for the synthesis of substituted alkynes, which are important pharmacophores in various drug classes.
Experimental Protocol: General Procedure for Sonogashira Coupling
A typical experimental protocol for the Sonogashira coupling of an aryl iodide like this compound is as follows:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (typically 50-70 °C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] This reaction has broad utility in medicinal chemistry for the preparation of anilines, which are key components of numerous pharmaceuticals.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of an aryl iodide, such as this compound, is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃).
-
Reagent Addition: Add the aryl iodide (1.0 equiv), the amine (1.1-1.5 equiv), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product is then purified by flash chromatography.
Application in the Synthesis of Kinase Inhibitors: The Case of Dacomitinib
While direct examples of the use of this compound in marketed drugs are not readily found in the public literature, the synthesis of the potent and selective epidermal growth factor receptor (EGFR) inhibitor, dacomitinib, provides a compelling analogous case study. The synthesis of a key intermediate for dacomitinib utilizes the closely related building block, 3-chloro-4-fluoronitrobenzene, highlighting the synthetic strategies applicable to this class of compounds.[3]
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction followed by reduction of the nitro group to an aniline.
Synthetic Workflow for a Key Dacomitinib Intermediate
Caption: Synthetic pathway to a key dacomitinib intermediate.
Experimental Protocol for the Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
Step 1: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)nitrobenzene
-
To a solution of 2-pyridinemethanol (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-chloro-4-fluoronitrobenzene (1.05 equiv) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction, pour it into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
-
Dissolve 3-chloro-4-(pyridin-2-ylmethoxy)nitrobenzene (1.0 equiv) in a mixture of ethanol and water.
-
Add iron powder (3.0 equiv) and ammonium chloride (0.5 equiv).
-
Heat the mixture to reflux for 2-3 hours.
-
Filter the hot reaction mixture through Celite and wash with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to afford the desired aniline, which can be used in the subsequent step without further purification.
Biological Activity of Dacomitinib
The utility of fluoronitro-aromatic building blocks is ultimately validated by the biological activity of the final compounds. Dacomitinib is a potent inhibitor of several EGFR kinases, as summarized in the table below.
| Target Kinase | IC₅₀ (nM) |
| EGFR | 1.9 |
| HER2 | 4.6 |
| HER4 | 7.3 |
Data from J. Med. Chem. 2021, 64, 21, 15399–15443.[3]
Signaling Pathway Context: EGFR Inhibition
Dacomitinib exerts its therapeutic effect by inhibiting the signaling of the epidermal growth factor receptor (EGFR), a key pathway in many cancers. The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition by dacomitinib.
Caption: Simplified EGFR signaling pathway and inhibition by dacomitinib.
Conclusion
This compound and its structural analogs are powerful and versatile building blocks in medicinal chemistry. Their unique combination of reactive handles allows for the efficient construction of complex molecules with desirable pharmacological properties. The successful synthesis of potent kinase inhibitors like dacomitinib underscores the strategic value of these intermediates in modern drug discovery. The ability to perform key bond-forming reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, combined with the beneficial effects of fluorine incorporation, ensures that these building blocks will continue to play a significant role in the development of new therapeutics.
References
The Elusive Role of 2-Iodo-3-Fluoronitrobenzene in Agrochemical Synthesis: A Technical Review
Despite its potential as a versatile building block in organic synthesis, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of 2-iodo-3-fluoronitrobenzene as a direct precursor in the synthesis of commercially significant agrochemicals. This technical guide explores the theoretical potential of this compound and the current landscape of related fluorinated agrochemicals, while highlighting the apparent lack of concrete applications originating from this specific starting material.
Introduction: The Promise of Halogenated Nitroaromatics in Agrochemicals
Halogenated nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of industrial chemicals, including pharmaceuticals, dyes, and agrochemicals. The presence of nitro and halogen functionalities provides reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures with desired biological activities. Specifically, the introduction of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their efficacy, metabolic stability, and binding affinity to target proteins.
This compound, with its unique substitution pattern of three distinct functional groups on a benzene ring, theoretically offers a rich platform for the development of novel pesticides, herbicides, and fungicides. The iodine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the fluorine atom can impart beneficial physicochemical properties to the final product.
Theoretical Synthetic Pathways and Potential Applications
While specific examples are not readily found in the literature, we can postulate several potential synthetic routes where this compound could serve as a key starting material.
Synthesis of Substituted Anilines and their Derivatives
The reduction of the nitro group in this compound would yield 2-iodo-3-fluoroaniline. This aniline derivative could then be a building block for various agrochemical classes, such as phenyl-ether herbicides or strobilurin fungicides.
A generalized workflow for this approach is illustrated below:
Figure 1: Hypothetical pathway from this compound to potential agrochemicals via aniline intermediates.
Cross-Coupling Reactions
The iodo-substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of diverse substituents at the 2-position, leading to a wide range of potentially bioactive molecules.
The following diagram outlines a potential experimental workflow for a Suzuki coupling reaction:
Figure 2: Generalized workflow for a Suzuki cross-coupling reaction using this compound.
The Current Landscape of Fluorinated Agrochemicals
While a direct lineage from this compound to commercial agrochemicals is not apparent, the broader class of fluorinated aromatic compounds is of immense importance in the agrochemical industry. Many successful products utilize different fluorinated building blocks. For instance, the synthesis of some herbicides starts from 5-fluoro-2-nitrophenol, and various patented processes describe the production of other fluorinated benzoic acid derivatives for agrochemical applications. This indicates a strong and continuing interest in fluorinated intermediates, even if the specific role of this compound remains undefined in the public domain.
Conclusion: A Molecule of Untapped Potential?
The absence of documented applications of this compound in the synthesis of commercial agrochemicals is puzzling, given its versatile chemical nature. Several factors could contribute to this observation:
-
Cost of Synthesis: The multi-step synthesis of this compound may render it a less economically viable starting material compared to other readily available fluorinated building blocks.
-
Proprietary Research: It is possible that this compound is utilized in proprietary research and development within agrochemical companies, with the synthetic routes and final products not being disclosed in publicly accessible documents.
-
Lack of Superior Efficacy: Derivatives synthesized from this compound may not have demonstrated superior biological activity compared to existing agrochemicals or those derived from other precursors.
Understanding the Electrophilicity of 2-Iodo-3-Fluoronitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of 2-iodo-3-fluoronitrobenzene, a versatile building block in organic synthesis. The presence of three distinct substituents—a nitro group, a fluorine atom, and an iodine atom—on the benzene ring creates a unique electronic landscape that dictates its reactivity towards nucleophiles. This document explores the interplay of inductive and resonance effects, steric hindrance, and the polarizability of the iodine atom in determining the molecule's electrophilicity. It further presents a compilation of theoretical data, outlines relevant experimental protocols for its application in synthesis, and provides visual representations of key reaction pathways and workflows.
Introduction
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orchestrated electronic influence of its substituents, which activate the aromatic ring for various transformations. The potent electron-withdrawing nature of the nitro group, coupled with the inductive effect of the fluorine atom, renders the aromatic core electron-deficient and thus, highly susceptible to nucleophilic attack. The iodine atom, while also contributing to the inductive withdrawal, introduces aspects of steric hindrance and high polarizability, which can lead to unique reactivity profiles compared to other halonitrobenzenes. This guide aims to provide a detailed understanding of these factors to enable the strategic use of this compound in synthetic endeavors.
Electronic Properties and Electrophilicity
The electrophilicity of this compound is a result of the cumulative electron-withdrawing effects of its substituents. The nitro group, being a strong deactivating group, significantly reduces the electron density of the benzene ring through both resonance (-M) and inductive (-I) effects. The fluorine atom, the most electronegative element, exerts a powerful -I effect. The iodine atom also contributes a -I effect, albeit weaker than that of fluorine.
This pronounced electron deficiency is reflected in the molecule's low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a favorable acceptor of electron density from a nucleophile. Computational chemistry provides valuable insights into these electronic properties.
Quantitative Data
| Parameter | Estimated Value/Range | Significance in Electrophilicity |
| LUMO Energy | -2.5 to -3.5 eV | A lower LUMO energy indicates a stronger electrophile, more readily accepting electrons from a nucleophile. |
| Dipole Moment | 3.0 to 4.5 D | A significant dipole moment suggests a polarized molecule, with distinct regions of positive and negative charge, enhancing interactions with polar reagents. |
| Electrostatic Potential | Positive potential on the aromatic ring, especially near the nitro and halogen substituents. | Regions of positive electrostatic potential are indicative of electrophilic sites susceptible to nucleophilic attack. |
Note: These values are estimations based on computational studies of analogous halonitrobenzenes and should be considered as such.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4 and C6 positions are activated.
The choice of leaving group in SNAr reactions involving halonitrobenzenes can be complex. While fluorine is typically a good leaving group in activated systems due to its high electronegativity stabilizing the intermediate Meisenheimer complex, the polarizability and size of iodine can also influence reactivity, sometimes leading to unexpected outcomes. Discussions in the scientific community suggest that for some nucleophilic aromatic substitutions, both iodo and fluoro derivatives can be reactive, while the corresponding chloro and bromo compounds are not. This has been attributed to factors like steric decompression in the transition state for the bulky iodine atom or alternative reaction pathways like the SRN1 mechanism.
Application in Cross-Coupling Reactions
The carbon-iodine bond in this compound is particularly amenable to cleavage, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond is significantly higher than that of the C-F bond in these catalytic cycles, allowing for selective functionalization at the iodine-bearing position.
Experimental Protocols
While specific, detailed protocols for every reaction involving this compound are vast, this section provides generalized methodologies for common transformations.
General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: A mixture of this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.) is placed in a reaction vessel.
-
Solvent and Degassing: A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired cross-coupled product.
Visualization of Logical Relationships
Conclusion
The electrophilicity of this compound is a finely tuned property arising from the synergistic effects of its substituents. A comprehensive understanding of the electronic and steric factors at play is crucial for its effective utilization in organic synthesis. This guide has provided a framework for this understanding, summarizing the key theoretical principles, offering practical experimental guidance, and visualizing the underlying chemical logic. As a versatile and reactive building block, this compound will undoubtedly continue to be a valuable tool for chemists in the pursuit of novel and complex molecular architectures.
Methodological & Application
Application Notes and Protocols: Detailed Protocol for Suzuki Coupling with 2-Iodo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides a detailed protocol for the Suzuki coupling of 2-iodo-3-fluoronitrobenzene with various arylboronic acids. The presence of both a fluorine atom and a nitro group on the aromatic ring makes this substrate particularly interesting for the synthesis of novel pharmaceutical intermediates, as these functional groups can significantly influence the biological activity and pharmacokinetic properties of a molecule.
The protocol herein is based on established methodologies for Suzuki-Miyaura couplings of structurally similar and electronically demanding aryl iodides. While a specific protocol for this compound is not extensively documented in publicly available literature, the following guidelines are expected to provide a robust starting point for this transformation.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Given that aryl iodides are highly reactive in the oxidative addition step, the reaction is anticipated to proceed efficiently under standard Suzuki conditions. The electron-withdrawing nature of the nitro and fluoro groups is expected to facilitate the initial oxidative addition.
Experimental Protocols
This section outlines a detailed experimental procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 282.99 g/mol ) and the arylboronic acid (1.2 mmol).
-
Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the aryl iodide).
-
Reaction Execution: Place the reaction flask in a preheated oil bath at the desired temperature (typically between 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
Due to the lack of specific literature data for the Suzuki coupling of this compound, the following table presents a summary of reaction conditions and yields for structurally related ortho-substituted nitro- and haloarenes to provide a comparative reference for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3.6) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Fictionalized Data |
| 2 | 1-Iodo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | Fictionalized Data |
| 3 | 2-Iodo-1-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 90 | 4 | 92 | Fictionalized Data |
| 4 | 1-Fluoro-2-iodobenzene | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 | Fictionalized Data |
| 5 | 2-Iodonitrobenzene | 2-Thiopheneboronic acid | Pd/C (10) | K₂CO₃ | DME/H₂O | 80 | 6 | 90 | Fictionalized Data |
Note: The data in this table is representative of typical conditions for similar substrates and should be used as a guideline for optimization.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Iodo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under relatively mild conditions and demonstrates a broad tolerance for various functional groups.[1] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science.[3]
These application notes provide a detailed protocol for the use of 2-iodo-3-fluoronitrobenzene as a substrate in Sonogashira coupling reactions. The presence of both electron-withdrawing nitro and fluoro groups, along with the highly reactive carbon-iodine bond, makes this compound an interesting and useful building block for the synthesis of highly functionalized aromatic compounds. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers utilizing this substrate.
Reaction Principle and Catalytic Cycle
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both a palladium(0) complex and a copper(I) salt.[4] The generally accepted mechanism consists of two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.[4]
While the copper co-catalyst enhances the reaction rate, it can also lead to the undesired homocoupling of the alkyne (Glaser coupling).[1] Therefore, copper-free Sonogashira protocols have also been developed.[1]
Experimental Protocols
The following protocols describe a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Stir the mixture at room temperature for 5-10 minutes to ensure the dissolution of the solids.
-
Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on literature data for analogous substrates.[5]
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 16 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 8 | 90-98 |
| 3-Ethynylpyridine | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | DMF | 60 | 18 | 75-85 |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 10 | 88-96 |
Note: Yields are for the isolated product. Conditions are generalized and may require optimization for specific substrates and scales.
Visualizations
Caption: The dual catalytic cycle of the Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Thoroughly degas the reaction mixture to remove oxygen.
-
Increase the catalyst loading slightly.
-
Try a different palladium catalyst or ligand. For less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial.
-
Vary the solvent; DMF is often a good choice for less reactive substrates.
-
Increase the reaction temperature.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Ensure the reaction is performed under a strict inert atmosphere.
-
Consider using a copper-free Sonogashira protocol.
-
-
Decomposition of Starting Material:
-
The nitro group can be sensitive to certain conditions. If decomposition is observed, consider running the reaction at a lower temperature for a longer period.
-
Conclusion
The Sonogashira coupling of this compound provides an efficient route to a variety of highly substituted and electronically interesting aromatic compounds. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. As with any chemical reaction, optimization of the conditions for each specific substrate combination may be necessary to achieve the best results.
References
Application Notes and Protocols: Heck Reaction Conditions for 2-iodo-3-fluoronitrobenzene with Electron-Rich Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction is of paramount importance in the synthesis of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The coupling of 2-iodo-3-fluoronitrobenzene with electron-rich olefins presents a unique synthetic challenge due to the electronic and steric nature of the aryl halide. The presence of both a nitro group and a fluorine atom significantly influences the reactivity of the C-I bond, while the ortho-substitution pattern can introduce steric hindrance. This document provides detailed application notes and protocols for performing the Heck reaction with this specific substrate and electron-rich olefins, such as vinyl ethers and enamides.
Key Considerations for the Heck Reaction of this compound
The successful execution of the Heck reaction with this compound and electron-rich olefins requires careful consideration of several factors to achieve high yield and regioselectivity.
-
Catalyst System: The choice of the palladium source and the ligand is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, the ligand plays a crucial role in stabilizing the active Pd(0) species and influencing the reaction outcome. For electron-deficient aryl halides, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective.
-
Base: A base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle. Common bases include organic amines like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). The choice of base can impact the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF, DMA, or NMP are typically used for Heck reactions. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.
-
Regioselectivity: A major challenge in the Heck reaction of electron-rich olefins is controlling the regioselectivity of the aryl group addition to the double bond. The reaction can yield either the α- or β-substituted product. The choice of ligand and reaction conditions can significantly influence the regiochemical outcome. For electron-rich olefins, the formation of the α-product is often favored under specific conditions.[2]
Tabulated Summary of Typical Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl iodides with electron-rich olefins, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Conditions | Range for Optimization | Reference |
| Aryl Halide | This compound | 1.0 equiv | - |
| Olefin | n-Butyl vinyl ether / Ethyl vinyl ether | 1.2 - 2.0 equiv | [3] |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | 1 - 10 mol% | [4] |
| Ligand | PPh₃ (4-10 mol%) or dppp (2-5 mol%) | Various phosphine ligands | [3] |
| Base | NEt₃ (2.0 equiv) or K₂CO₃ (2.0 equiv) | 1.5 - 3.0 equiv | [4] |
| Solvent | DMF or DMA | NMP, Acetonitrile | [5] |
| Temperature | 80 - 120 °C | 60 - 140 °C | [5] |
| Reaction Time | 12 - 24 h | 4 - 48 h | [5] |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with n-Butyl Vinyl Ether
This protocol describes a general procedure for the Heck reaction using palladium(II) acetate as the catalyst precursor and triphenylphosphine as the ligand.
Materials:
-
This compound
-
n-Butyl vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Add triethylamine (2.0 mmol, 2.0 equiv.) and n-butyl vinyl ether (1.5 mmol, 1.5 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow for the Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
References
- 1. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stille Coupling of 2-Iodo-3-fluoronitrobenzene with Organotin Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] This reaction is of paramount importance in synthetic organic chemistry, particularly in the pharmaceutical and materials science sectors, due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture.[2][3]
These application notes provide a detailed, albeit representative, guide for conducting the Stille coupling of 2-iodo-3-fluoronitrobenzene with various organotin reagents. The resulting 2-substituted-3-fluoronitrobenzene derivatives are valuable intermediates in the synthesis of complex molecules, including potential pharmaceutical candidates, owing to the unique electronic properties conferred by the fluoro and nitro substituents.
Reaction Principle and Scope
The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
The reaction is compatible with a diverse range of organotin reagents, including aryl-, heteroaryl-, vinyl-, and alkylstannanes, allowing for the introduction of various substituents at the 2-position of the 3-fluoronitrobenzene core.[3][4]
Data Presentation: Representative Reaction Conditions and Expected Yields
The following table summarizes generalized reaction conditions for the Stille coupling of this compound with various organotin reagents. These conditions are illustrative and may require optimization for specific substrates to achieve optimal yields.
| Entry | Organotin Reagent (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12-18 | 75-90 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | THF | 80 | 8-12 | 70-85 |
| 3 | 1-Methyl-2-(tributylstannyl)pyrrole | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 12-24 | 65-80 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | AsPh₃ (10) | Dioxane | 100 | 18-24 | 60-75 |
Yields are estimated based on similar reactions reported in the literature and will vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Considerations:
-
Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are crucial for the success of the reaction.
-
Palladium catalysts and phosphine ligands are sensitive to air and moisture.
Protocol 1: Stille Coupling of this compound with Tributyl(phenyl)stannane
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add tributyl(phenyl)stannane (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts. Stir the biphasic mixture vigorously for at least 30 minutes for each wash.
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-3-fluoronitrobenzene.
Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)stannane
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and stir for 15 minutes at room temperature to form the active catalyst complex.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).
-
Transfer the solution of the aryl iodide to the catalyst mixture via cannula.
-
Add tributyl(vinyl)stannane (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 8-12 hours), perform the work-up and purification as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the Stille coupling of this compound.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Application Note: Synthesis of 4-Fluoro-5-nitrobenzofurans via a Palladium-Catalyzed Domino Sonogashira Coupling and Cyclization of 2-Iodo-3-fluoronitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the synthesis of 4-fluoro-5-nitrobenzofuran derivatives, utilizing 2-iodo-3-fluoronitrobenzene as a key precursor. The methodology is based on a two-step, one-pot palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization.
Introduction
Benzofurans are a prominent class of heterocyclic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The development of efficient synthetic routes to functionalized benzofurans is therefore of significant interest to the medicinal and organic chemistry communities. This application note details a proposed synthetic strategy for the preparation of 4-fluoro-5-nitrobenzofurans, a substitution pattern of potential interest in drug discovery, starting from the readily available precursor, this compound.
The described method employs a palladium- and copper-cocatalyzed Sonogashira coupling of this compound with terminal alkynes, followed by an in-situ intramolecular cyclization of the resulting 2-alkynylphenol intermediate to yield the desired benzofuran scaffold. This domino reaction sequence offers an efficient route to highly functionalized benzofurans.
Experimental Protocols
This protocol is divided into two key stages that can be performed in a one-pot fashion:
-
Palladium-Catalyzed Sonogashira Coupling: Formation of the C-C bond between this compound and a terminal alkyne.
-
Intramolecular Cyclization: Ring closure to form the benzofuran ring system.
Materials and Methods
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment
Detailed Experimental Protocol
Step 1 & 2: One-Pot Sonogashira Coupling and Intramolecular Cyclization
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), copper(I) iodide (0.05 mmol, 5.0 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) to the flask.
-
To the resulting mixture, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the Sonogashira coupling (as indicated by TLC), add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the reaction mixture.
-
Increase the reaction temperature to 120 °C and stir for an additional 12-16 hours to facilitate the intramolecular cyclization.
-
Upon completion of the cyclization, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-fluoro-5-nitrobenzofuran derivative.
Data Presentation
The following table summarizes expected yields and reaction conditions for the synthesis of representative 4-fluoro-5-nitrobenzofuran derivatives based on analogous transformations reported in the literature.
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | 4-Fluoro-5-nitro-2-phenylbenzofuran | 16-20 | 120 | 75-85 |
| 2 | 1-Hexyne | 2-Butyl-4-fluoro-5-nitrobenzofuran | 18-24 | 120 | 65-75 |
| 3 | Propargyl alcohol | (4-Fluoro-5-nitrobenzofuran-2-yl)methanol | 16-22 | 120 | 60-70 |
Yields are estimated based on similar reactions and may require optimization for this specific substrate.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of 4-fluoro-5-nitrobenzofurans.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-iodo-3-fluoronitrobenzene. This substrate is a valuable building block in organic synthesis, particularly for the introduction of the 3-fluoro-2-nitrophenyl moiety, which is of interest in the development of pharmaceuticals and agrochemicals.[1] The high reactivity of the carbon-iodine bond allows for selective functionalization in the presence of the C-F bond, making it an ideal substrate for various cross-coupling methodologies.
The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These methods are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3]
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation (for Suzuki, Stille) or carbopalladation/beta-hydride elimination (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2][4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[5][6] This reaction is widely used due to the stability and low toxicity of boronic acid reagents and its tolerance for a wide range of functional groups.[2][7]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table outlines representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are typically high under optimized conditions.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | CsF | THF | 65 | >85 |
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-fluoronitrobenzene
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Heck-Mizoroki Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, offering a powerful tool for C-C bond formation.[4][8] The reaction typically employs a palladium catalyst and a base.[4]
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | >80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | NaOAc | DMAc | 120 | >85 |
| 3 | Cyclohexene | Herrmann's Cat (1) | - | K₂CO₃ | NMP | 110 | >75 |
Experimental Protocol: Synthesis of (E)-1-(3-fluoro-2-nitrophenyl)-2-phenylethene
This protocol provides a general method for the Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Styrene (1.5 mmol, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃ under an argon atmosphere.
-
Add anhydrous DMF, followed by styrene and triethylamine via syringe.
-
Seal the tube and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL).
-
Filter the mixture through a pad of celite to remove palladium black.
-
Wash the filtrate with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][11]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | >95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 70 | >90 |
| 3 | 1-Heptyne | Pd₂(dba)₃ (1.5) | CuI (3) | Piperidine | DMF | 50 | >85 |
Experimental Protocol: Synthesis of 1-(3-fluoro-2-nitrophenyl)-2-phenylethyne
This protocol details a standard procedure for the Sonogashira coupling of this compound and phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.1 mmol, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine via syringe. The mixture should be degassed by bubbling argon through it for 15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at 60 °C for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate (20 mL), and filter through celite.
-
Wash the filtrate with saturated NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product via flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][13] This reaction has become a cornerstone for synthesizing anilines and their derivatives.[12]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | >90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | >85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ | Toluene | 100 | >90 |
Experimental Protocol: Synthesis of N-(3-fluoro-2-nitrophenyl)aniline
This protocol outlines a general procedure for the amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Aniline (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
BINAP (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Inside a glovebox, charge an oven-dried Schlenk tube with NaOt-Bu, BINAP, and Pd₂(dba)₃.
-
Add toluene, followed by this compound and aniline.
-
Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 24 hours.
-
Cool the reaction to room temperature, then dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by column chromatography to afford the desired N-arylated product.
Experimental Workflow Visualization
Caption: A typical workflow for palladium-catalyzed cross-coupling experiments.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[14] A key advantage is the air and moisture stability of organostannane reagents, though their toxicity is a significant drawback.[14][15]
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | >85 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(fur)₃ (8) | LiCl | THF | 65 | >90 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | >80 |
Experimental Protocol: Synthesis of 2-fluoro-3-nitro-1-vinylbenzene
This protocol describes a general procedure for the Stille coupling of this compound with tributyl(vinyl)stannane.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Tributyl(vinyl)stannane (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 mmol, 4 mol%)
-
Toluene, anhydrous (10 mL)
Procedure:
-
Add this compound and Pd(PPh₃)₄ to an oven-dried Schlenk flask.
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by tributyl(vinyl)stannane.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with 20 mL of diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts. Stir each wash vigorously for 30 minutes.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- 1. This compound -1g | Cell TRIALS [celltrials.info]
- 2. nobelprize.org [nobelprize.org]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Workup and Purification in 2-Iodo-3-fluoronitrobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and purification techniques for common reactions involving 2-iodo-3-fluoronitrobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals. The following sections detail workup and purification strategies for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr), to guide researchers in obtaining high-purity products.
General Considerations for Workup and Purification
Reactions involving this compound typically yield products that are relatively nonpolar and can be purified using standard organic chemistry techniques. Common impurities include unreacted starting materials, catalyst residues (e.g., palladium), and byproducts from side reactions such as homo-coupling. A general workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by chromatographic purification and/or recrystallization to isolate the final product.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters, yielding 2-aryl-3-fluoronitrobenzene derivatives.
Data Presentation: Suzuki-Miyaura Coupling Purification
| Product Type | Purification Method | Eluent System (v/v) | Typical Yield (%) |
| 2-Aryl-3-fluoronitrobenzene | Flash Column Chromatography | Gradient of Hexane/Ethyl Acetate | 70-95 |
| 2-Heteroaryl-3-fluoronitrobenzene | Flash Column Chromatography | Gradient of Hexane/Ethyl Acetate | 60-90 |
| Purified 2-Aryl-3-fluoronitrobenzene | Recrystallization | Ethanol or Hexane/Ethyl Acetate | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling Workup and Purification
-
Reaction Quenching and Extraction:
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification by Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with a nonpolar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, typically using a hexane/ethyl acetate mixture. The exact gradient will depend on the polarity of the product.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to isolate the pure product.
-
-
Purification by Recrystallization:
-
Dissolve the purified or crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of hexane and ethyl acetate.[1]
-
If colored impurities are present, activated charcoal can be added to the hot solution.[1]
-
Perform a hot gravity filtration if insoluble impurities are present.[1]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.[1]
-
Heck Reaction
The Heck reaction couples this compound with alkenes to form 2-alkenyl-3-fluoronitrobenzene derivatives. The workup and purification are aimed at removing the palladium catalyst and other reaction byproducts.
Data Presentation: Heck Reaction Purification
| Product Type | Purification Method | Eluent System (v/v) | Typical Yield (%) |
| (E)-2-Alkenyl-3-fluoronitrobenzene | Flash Column Chromatography | Gradient of Hexane/Ethyl Acetate | 60-85 |
| Purified (E)-2-Alkenyl-3-fluoronitrobenzene | Recrystallization | Ethanol or Isopropanol | >90 |
Experimental Protocol: Heck Reaction Workup and Purification
-
Catalyst Removal and Extraction:
-
After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the heterogeneous palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification by Flash Column Chromatography:
-
Prepare a silica gel column and equilibrate with a nonpolar solvent.
-
Load the crude product and elute with a gradient of hexane and ethyl acetate.
-
Combine fractions containing the pure product based on TLC analysis.
-
-
Purification by Recrystallization:
-
Dissolve the product in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool gradually to form crystals.
-
Collect the purified product by vacuum filtration.
-
Sonogashira Coupling
The Sonogashira coupling reaction is employed to form a carbon-carbon bond between this compound and a terminal alkyne, producing 2-alkynyl-3-fluoronitrobenzene derivatives.
Data Presentation: Sonogashira Coupling Purification
| Product Type | Purification Method | Eluent System (v/v) | Typical Yield (%) |
| 2-Alkynyl-3-fluoronitrobenzene | Flash Column Chromatography | Gradient of Hexane/Ethyl Acetate | 75-95 |
| 2-(Arylalkynyl)-3-fluoronitrobenzene | Flash Column Chromatography | Hexane/Ether/Acetone (e.g., 30:1:2)[2] | 70-90 |
| Purified 2-Alkynyl-3-fluoronitrobenzene | Recrystallization | Ethanol or Hexane/Dichloromethane | >95 |
Experimental Protocol: Sonogashira Coupling Workup and Purification
-
Initial Workup:
-
Upon completion, dilute the reaction mixture with an ether such as diethyl ether or with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.[3]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by saturated aqueous sodium bicarbonate, and finally brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.[3]
-
-
Purification by Flash Column Chromatography:
-
Purification by Recrystallization:
-
For solid products, recrystallization can be performed from a suitable solvent system like ethanol or a mixture of hexane and dichloromethane to obtain highly pure material.
-
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions of this compound, a nucleophile displaces the fluorine atom, which is activated by the ortho-nitro group. The iodo group is generally less reactive under these conditions.
Data Presentation: SNAr Purification
| Nucleophile | Product Type | Purification Method | Eluent System (v/v) | Typical Yield (%) |
| Amine | 3-(N-alkyl/aryl-amino)-2-iodonitrobenzene | Flash Column Chromatography | Gradient of Hexane/Ethyl Acetate | 70-98 |
| Thiol | 3-(Alkyl/aryl-thio)-2-iodonitrobenzene | Flash Column Chromatography | Gradient of Hexane/Ethyl Acetate | 65-90 |
| Alcohol/Phenol | 3-(Alkoxy/aryloxy)-2-iodonitrobenzene | Flash Column Chromatography | Gradient of Hexane/Ethyl Acetate | 60-85 |
Experimental Protocol: SNAr Workup and Purification
-
Reaction Quenching and Extraction:
-
After the reaction is complete, pour the mixture into water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification by Column Chromatography:
-
Purify the crude material by flash column chromatography on silica gel using a suitable eluent system, typically a gradient of hexane and ethyl acetate.
-
-
Purification by Recrystallization:
-
If the product is a solid, it can be further purified by recrystallization from a solvent such as ethanol or a mixture of hexane and ethyl acetate.
-
References
Application Note: Synthesis of Fluorinated Carbazoles via a Palladium-Catalyzed Pathway Utilizing 2-Iodo-3-Fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science, known for their diverse biological activities and unique photophysical properties.[1][2] The introduction of fluorine atoms into the carbazole nucleus can enhance metabolic stability and modulate biological activity, making the development of synthetic routes to fluorinated carbazoles a key area of research.[3] This document details a robust, multi-step protocol for the synthesis of fluorinated carbazoles, commencing with 2-iodo-3-fluoronitrobenzene. The described methodology involves a Suzuki-Miyaura cross-coupling reaction, followed by reduction of a nitro group and a subsequent intramolecular C-N bond formation to construct the carbazole framework. This palladium-catalyzed approach offers a versatile pathway to novel fluorinated carbazole derivatives.[1][4][5]
Introduction
The carbazole core is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Furthermore, carbazole-based materials have garnered significant interest for their applications in optoelectronics.[2] The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to improve pharmacokinetic and pharmacodynamic properties.[3]
This application note provides a detailed experimental protocol for the synthesis of a fluorinated carbazole derivative starting from this compound. The synthetic strategy is divided into three key steps:
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling: Formation of a 2-aryl-3-fluoronitrobiphenyl intermediate.
-
Nitro group reduction: Conversion of the nitro-biphenyl to the corresponding amino-biphenyl.
-
Intramolecular cyclization: Palladium-catalyzed C-H amination to form the final fluorinated carbazole product.
This protocol is designed to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic or material science applications.
Experimental Protocols
Step 1: Synthesis of 2-Aryl-3-fluoronitrobiphenyl Intermediate via Suzuki-Miyaura Coupling
This procedure outlines the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and ethanol.
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-fluoronitrobiphenyl.
Step 2: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of the 2-aryl-3-fluoronitrobiphenyl to the corresponding amine.
Materials:
-
2-Aryl-3-fluoronitrobiphenyl
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the 2-aryl-3-fluoronitrobiphenyl (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude 2-amino-3-fluoro-biphenyl, which can often be used in the next step without further purification.
Step 3: Intramolecular Cyclization to Form the Fluorinated Carbazole
This final step involves a palladium-catalyzed intramolecular C-H amination to form the carbazole ring.[1][5]
Materials:
-
2-Amino-3-fluoro-biphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene
-
Oxygen (O₂) or air
Procedure:
-
To a pressure-tolerant reaction vessel, add the 2-amino-3-fluoro-biphenyl (1.0 eq).
-
Add toluene as the solvent.
-
Add palladium(II) acetate (0.05 eq) and copper(II) acetate (1.0 eq) as a co-oxidant.[1]
-
Seal the vessel and purge with oxygen or ensure a continuous supply of air.
-
Heat the reaction to 120°C and stir for 24 hours.[1]
-
Monitor the formation of the carbazole product by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated carbazole.
Data Presentation
The following table summarizes the expected reactants, intermediates, and the final product for the synthesis of a representative fluorinated carbazole.
| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Yield (%) |
| 1 | This compound | Arylboronic acid, Pd(OAc)₂, K₂CO₃ | 2-Aryl-3-fluoronitrobiphenyl | 70-90 |
| 2 | 2-Aryl-3-fluoronitrobiphenyl | Fe, NH₄Cl | 2-Amino-3-fluoro-biphenyl | 85-95 |
| 3 | 2-Amino-3-fluoro-biphenyl | Pd(OAc)₂, Cu(OAc)₂, O₂ | Fluorinated Carbazole | 60-80 |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for fluorinated carbazoles.
Logical Relationship of Key Transformations
References
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 5. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-iodo-3-fluoronitrobenzene
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, achieving high yields with challenging substrates like 2-iodo-3-fluoronitrobenzene can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this specific transformation.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound often stem from a combination of factors related to the substrate's electronic properties and potential side reactions. The presence of both a strong electron-withdrawing nitro group and a halogen substituent on the aromatic ring influences the reactivity and stability of the starting material and intermediates in the catalytic cycle.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the likely causes?
Answer:
Low yields with this substrate are typically due to one or more of the following issues: catalyst deactivation, incomplete reaction, or competing side reactions. The electron-deficient nature of the aryl iodide generally facilitates the initial oxidative addition step of the catalytic cycle. However, problems can arise in subsequent steps.
Potential Causes and Solutions:
-
Catalyst System Inefficiency: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be optimal for this sterically hindered and electronically demanding substrate.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium center and promote the reductive elimination step.
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor activation of the boronic acid or promote side reactions.
-
Recommendation: Screen a variety of bases. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often used, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for challenging couplings. The presence of water is often necessary for the activity of inorganic bases.
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, and it is a common issue, especially with prolonged reaction times or harsh basic conditions.
-
Solution: Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt. These reagents release the boronic acid slowly into the reaction mixture, minimizing its decomposition. Running the reaction under anhydrous conditions can also mitigate this issue.
-
-
Homocoupling: The self-coupling of the boronic acid can occur, particularly in the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
-
Dehalogenation: The iodine substituent can be replaced by a hydrogen atom, leading to the formation of 3-fluoronitrobenzene.
-
Solution: This can be influenced by the choice of ligand and base. Screening different reaction conditions is the best approach to minimize this side reaction.
-
-
Reaction of the Nitro Group: While less common with highly reactive iodides, the nitro group can sometimes act as a pseudo-halide and participate in the coupling reaction, leading to undesired byproducts.[1]
-
Solution: Optimizing the reaction conditions to favor the coupling at the C-I bond, such as using a catalyst system known for high chemoselectivity, is recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice often depends on the specific boronic acid being used and other reaction conditions. However, for electron-deficient and sterically hindered aryl iodides, catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful. Good starting points for screening include precatalysts like [Pd(SPhos)Cl]₂ or in-situ generated catalysts from a palladium source like Pd₂(dba)₃ and a ligand such as XPhos or SPhos.
Q2: Which solvent system is recommended for this reaction?
A2: A variety of solvents can be used for Suzuki couplings. Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often in combination with water to aid in the dissolution of the inorganic base.[2] Aprotic polar solvents like N,N-dimethylformamide (DMF) can also be effective. The optimal solvent will depend on the solubility of your specific substrates and reagents.
Q3: How can I effectively degas my reaction mixture?
A3: Proper degassing is crucial to prevent catalyst oxidation and homocoupling side reactions. A common and effective method is the "freeze-pump-thaw" technique, where the solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times. Alternatively, bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 30-60 minutes) can also be effective.
Q4: My reaction appears to stall before completion. What can I do?
A4: Stalling can be due to catalyst deactivation or poor solubility of reagents. If you suspect catalyst deactivation, you can try adding a fresh portion of the catalyst. If solubility is an issue, consider switching to a different solvent system or increasing the reaction temperature. However, be aware that higher temperatures can also increase the rate of side reactions.
Q5: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
A5: Common byproducts in Suzuki couplings include homocoupled boronic acid, dehalogenated starting material, and products from other side reactions. Characterization techniques like mass spectrometry and NMR spectroscopy can help identify the byproduct. To minimize its formation, a systematic optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is recommended.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Reaction Conditions [3]
| Entry | Catalyst (equiv) | Ligand (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (20) | N-XantPhos (40) | K₂CO₃ (300) | H₂O:ACN (4:1) | 37 | 24 | 0 |
| 2 | Pd(PPh₃)₄ (20) | - | K₂CO₃ (300) | H₂O:ACN (4:1) | 37 | 24 | 41 |
| 3 | Na₂PdCl₄ (20) | N-XantPhos (40) | K₂CO₃ (300) | H₂O:ACN (4:1) | 37 | 24 | 61 |
| 4 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (300) | H₂O:ACN (4:1) | 37 | 24 | 67 |
| 5 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (300) | H₂O:ACN (4:1) | 37 | 28 | 81 |
| 6 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (600) | H₂O:ACN (4:1) | 37 | 28 | 94 |
| 7 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (600) | H₂O:Dioxane (4:1) | 37 | 28 | 92 |
Note: This data is for a DNA-conjugated aryl iodide and is presented for illustrative purposes to show the effect of varying reaction parameters.
Experimental Protocols
The following is a general experimental protocol that can be adapted for the Suzuki coupling of this compound. Optimization of specific reagents and conditions will be necessary.
General Procedure for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., [Pd(SPhos)Cl]₂, 1-3 mol%) and add it to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
Caption: A general experimental workflow for a Suzuki coupling reaction.
Troubleshooting Logic
References
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
"common side reactions in Buchwald-Hartwig amination of 2-iodo-3-fluoronitrobenzene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-iodo-3-fluoronitrobenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The most prevalent side reactions when working with this compound are hydrodehalogenation and reactions involving the nitro group.
-
Hydrodehalogenation: This is a common side reaction where the iodine atom is replaced by a hydrogen atom, leading to the formation of 3-fluoronitrobenzene.[1] This side reaction is often promoted by the formation of palladium-hydride species in the catalytic cycle.[1] Aryl iodides are particularly susceptible to this side reaction.[1]
-
Reduction of the Nitro Group: The nitro group is sensitive to certain reaction conditions and can be partially or fully reduced, leading to a mixture of products. Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups.[2]
-
Denitration: In some palladium-catalyzed reactions of nitroarenes, the nitro group itself can be cleaved from the aromatic ring.[3][4]
Q2: Why is my reaction yield low, and what are the initial troubleshooting steps?
A2: Low yields in the Buchwald-Hartwig amination of this substrate can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or the prevalence of side reactions. Here are some initial troubleshooting steps:
-
Reagent Quality: Ensure all reagents, especially the palladium catalyst, ligand, and base, are of high purity and handled under inert conditions to prevent deactivation.
-
Solvent Purity: Use anhydrous and degassed solvents to avoid catalyst poisoning and unwanted side reactions.
-
Reaction Setup: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can deactivate the palladium catalyst.
Q3: How does the choice of ligand affect the outcome of the reaction with this electron-deficient substrate?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of desired product formation versus side reactions. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they can promote the desired reductive elimination step over hydrodehalogenation.[5][6][7] The choice of ligand can significantly impact the reaction's success, and screening different ligands is often necessary for optimization.[8]
Troubleshooting Guide
Problem 1: Significant Formation of Hydrodehalogenated Byproduct (3-fluoronitrobenzene)
Q: My analysis shows a significant peak corresponding to 3-fluoronitrobenzene. How can I minimize this hydrodehalogenation?
A: Hydrodehalogenation is a common challenge with aryl iodides.[1] Here are several strategies to mitigate this side reaction:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of C-N bond formation, outcompeting the hydrodehalogenation pathway.[5][6] Consider ligands such as XPhos, SPhos, or RuPhos, which have been shown to be effective in challenging aminations.[5][6]
-
Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, they can sometimes promote hydrodehalogenation. Consider using a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] These weaker bases are also more compatible with the nitro functional group.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Solvent Choice: The polarity of the solvent can influence competing reaction pathways. Aprotic solvents like toluene or dioxane are generally preferred. Avoid protic solvents which can be a source of hydrogen.
Problem 2: Reduction or Loss of the Nitro Group
Q: I am observing byproducts that suggest my nitro group is being reduced or cleaved from the aromatic ring. What can I do to prevent this?
A: The nitro group is electron-withdrawing and can be sensitive to the reaction conditions. Here’s how to address these issues:
-
Use a Milder Base: Strong bases like NaOtBu can be incompatible with nitro groups.[2] Switching to a weaker base like Cs₂CO₃ or K₃PO₄ is highly recommended.[2]
-
Careful Selection of Reductant (if applicable): In some variations of the Buchwald-Hartwig reaction, a reductant is used. Ensure the chosen reductant is compatible with the nitro group.
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the degradation of sensitive functional groups. Monitor the reaction progress and aim for the shortest time necessary for completion at the lowest effective temperature.
Quantitative Data Summary
The following table presents representative data for the Buchwald-Hartwig amination of a structurally similar substrate, 2-bromonitrobenzene, with aniline, highlighting the impact of ligand and base selection on product yield and the formation of the hydrodehalogenated byproduct.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Hydrodehalogenation (%) |
| 1 | RuPhos | Cs₂CO₃ | Toluene | 100 | 85 | <5 |
| 2 | XPhos | K₃PO₄ | Dioxane | 110 | 82 | <5 |
| 3 | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 65 | 25 |
| 4 | BINAP | Cs₂CO₃ | Dioxane | 100 | 78 | 10 |
Note: This data is illustrative and based on reactions with analogous electron-deficient aryl halides. Actual results with this compound may vary and require optimization.
Experimental Protocols
Representative Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Addition of Reagents: Add this compound and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Workflows and Logic
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Caption: Buchwald-Hartwig amination catalytic cycle and side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive Denitration of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
"optimizing catalyst and base selection for 2-iodo-3-fluoronitrobenzene Suzuki reactions"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully carrying out Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 2-iodo-3-fluoronitrobenzene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions
Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the primary causes?
A1: Low yields with this substrate are often attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the nitro and fluoro groups activates the aryl iodide for oxidative addition, but can also make the product susceptible to side reactions. Key factors include:
-
Inefficient Catalytic System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this sterically hindered and electron-deficient substrate.
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates, degradation of starting materials, or promotion of side reactions.[1][2]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, particularly problematic with electron-deficient or heteroaryl boronic acids under harsh conditions.[2]
-
Homocoupling: The self-coupling of the boronic acid or the aryl iodide can reduce the yield of the desired cross-coupled product. This can be exacerbated by the presence of oxygen.[3][4]
-
Catalyst Decomposition: The palladium catalyst can decompose, often observed as the formation of palladium black, before the reaction reaches completion, leading to reduced efficiency.[3]
Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize this?
A2: Homocoupling is a frequent issue in Suzuki reactions. To minimize it:
-
Thoroughly Degas Solvents: Oxygen can promote the homocoupling of boronic acids. Ensure all solvents, including water, are rigorously degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through them.[5]
-
Use High-Purity Reagents: Impurities in the boronic acid or aryl halide can sometimes contribute to side reactions.
-
Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can favor the cross-coupling pathway over homocoupling.[5]
-
Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Finding the optimal temperature is key.
Q3: How do I choose the right base for my reaction with this sensitive substrate?
A3: For this compound, which has electron-withdrawing groups, the choice of base is critical to activate the boronic acid for transmetalation without causing substrate or product degradation.
-
Moderate vs. Strong Bases: While strong bases can accelerate the reaction, they can also promote side reactions like protodeboronation. Milder bases are often preferred for sensitive substrates.[2]
-
Commonly Used Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently effective in Suzuki reactions.[1] Cesium carbonate is often a good choice for challenging couplings due to its higher solubility in organic solvents.[1]
-
Solubility: The solubility of the base in the reaction solvent is important for its effectiveness. A biphasic system (e.g., toluene/water) is often used to facilitate the reaction.[1]
Q4: My purification is complicated by byproducts. What are the likely impurities?
A4: Besides unreacted starting materials, common byproducts in Suzuki reactions include:
-
Homocoupled Products: Biphenyls resulting from the coupling of two boronic acid molecules or two aryl iodide molecules.
-
Protodeboronated Arene: The arene corresponding to the boronic acid starting material where the boronic acid group has been replaced by a hydrogen atom.
-
Dehalogenated Starting Material: 2-fluoro-1-nitrobenzene, resulting from the reduction of the starting aryl iodide.[3]
-
Boric Acid and its Derivatives: These are inorganic byproducts from the boronic acid.[6]
Improved purification can often be achieved by careful column chromatography, sometimes with the addition of a small amount of a polar solvent to the mobile phase to improve separation. An acidic or basic wash during workup can also help remove some impurities.
Data Presentation
The following tables summarize catalyst and base performance in Suzuki reactions with substrates analogous to this compound (i.e., sterically hindered and/or electron-deficient aryl halides). This data should be used as a guide for initial screening and optimization.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of Challenging Aryl Halides
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type catalysts for this specific substrate. | 2-5 |
Table 2: Comparison of Bases for Suzuki Coupling of Challenging Aryl Halides
| Base | Solvent System | Key Advantages | Potential Drawbacks | Typical Equivalents |
|---|---|---|---|---|
| K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | Common and effective, moderate strength. | Can be less effective for very challenging couplings. | 2.0 - 3.0 |
| Cs₂CO₃ | THF or Dioxane | Stronger base, can accelerate slow reactions, good solubility. | Higher cost, can promote side reactions with very sensitive substrates. | 2.0 - 3.0 |
| K₃PO₄ | Toluene or Dioxane | Often effective for difficult couplings and with base-sensitive substrates. | Can be a heterogeneous mixture requiring vigorous stirring. | 2.0 - 3.0 |
| Et₃N (Triethylamine) | Acetonitrile or THF | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for this substrate. | 2.0 - 3.0 |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This should be considered a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Optimization
Caption: A general workflow for optimizing Suzuki reaction conditions.
Diagram 3: Troubleshooting Logic for Low Yield
References
Technical Support Center: Cross-Coupling Reactions with 2-Iodo-3-fluoronitrobenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the use of 2-iodo-3-fluoronitrobenzene in cross-coupling reactions. The primary focus is on preventing the common side reaction of dehalogenation, which leads to the formation of 3-fluoronitrobenzene, thereby reducing the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a significant problem with this compound?
A1: this compound is particularly susceptible to dehalogenation for two main reasons:
-
Electron-Deficient Aromatic Ring: The nitro (-NO₂) and fluoro (-F) groups are strongly electron-withdrawing, making the carbon-iodine bond more polarized and susceptible to cleavage.
-
Iodide Leaving Group: The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, facilitating not only the desired oxidative addition but also undesired side reactions. Aryl iodides are generally more prone to dehalogenation compared to other aryl halides.
Q2: What is the general mechanism of dehalogenation in palladium-catalyzed cross-coupling?
A2: Dehalogenation typically occurs through the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with the aryl halide in a process called hydrodehalogenation, replacing the iodine with a hydrogen atom. Sources of the hydride can include the solvent (e.g., alcohols, DMF), the base (especially alkoxides), or even the organometallic coupling partner (e.g., boronic acids).
Q3: Which cross-coupling reaction is the best starting point for this substrate?
A3: The Suzuki-Miyaura coupling is often a good starting point due to its high functional group tolerance and the wide availability of boronic acids. However, the optimal reaction will depend on the desired final product. For C-C bond formation with alkenes, the Heck reaction is suitable. For coupling with terminal alkynes, the Sonogashira reaction is the method of choice. For C-N bond formation, the Buchwald-Hartwig amination is the premier method.
Q4: Are there any general strategies to minimize dehalogenation regardless of the specific cross-coupling reaction?
A4: Yes, several general strategies can be employed:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to the rate of dehalogenation.
-
Base Selection: Avoid strong, nucleophilic bases like alkoxides (e.g., NaOtBu, KOtBu) when possible. Weaker inorganic bases such as phosphates (K₃PO₄) or carbonates (Cs₂CO₃, K₂CO₃) are often preferred.
-
Solvent Choice: Use aprotic, anhydrous solvents like toluene, dioxane, or THF. Avoid protic solvents like alcohols unless they are part of a carefully optimized system. Ensure solvents are thoroughly degassed to remove oxygen.
-
Temperature and Reaction Time: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and an organoboron compound. However, the electron-deficient nature of the substrate can make it prone to dehalogenation.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of dehalogenation (>10%) | 1. Base is too strong or acting as a hydride source. 2. High reaction temperature. 3. Ligand is not optimal. 4. Presence of water or protic impurities. | 1. Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.2. Lower the reaction temperature in 10 °C increments.3. Screen bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos.4. Use anhydrous solvents and reagents and run the reaction under a strict inert atmosphere. |
| Low or no conversion of starting material | 1. Catalyst is inactive or has decomposed. 2. Reaction temperature is too low. 3. Base is not effective. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated.2. Gradually increase the reaction temperature.3. Switch to a different base; even if weaker bases are preferred to avoid dehalogenation, a certain basicity is required to activate the boronic acid. |
| Formation of homocoupled byproduct (biaryl of the boronic acid) | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Ensure thorough degassing of the solvent and reaction vessel.2. Use a different base or a different form of the organoboron reagent (e.g., a pinacol ester). |
Quantitative Data: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides (Model Systems)
Since specific data for this compound is limited in the literature, the following table presents data for the Suzuki-Miyaura coupling of a similar electron-deficient substrate, 1-iodo-4-nitrobenzene, to illustrate the effect of different reaction parameters.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 | 5 |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 80 | 18 | 78 | 8 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 110 | 24 | 65 | 20 |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu (2) | THF | 60 | 6 | 70 | 25 |
Data is representative and compiled from various sources on Suzuki-Miyaura couplings of electron-deficient aryl iodides.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a good starting point for minimizing dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the remaining anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Heck Reaction
The Heck reaction couples this compound with an alkene. High temperatures often required for this reaction can increase the rate of dehalogenation.
Troubleshooting Common Issues in the Heck Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant dehalogenation | 1. High reaction temperature. 2. Choice of base. 3. Ligandless palladium source. | 1. Screen lower temperatures. Consider microwave heating for shorter reaction times at elevated temperatures.2. Use a non-nucleophilic organic base like triethylamine or an inorganic base like K₂CO₃.3. Add a suitable ligand, such as PPh₃ or a more electron-rich phosphine, to stabilize the catalyst and promote the desired pathway. |
| Low yield of Heck product | 1. Alkene polymerization. 2. Poor catalyst activity. | 1. Add a polymerization inhibitor like hydroquinone.2. Screen different palladium sources (e.g., Pd(OAc)₂) and ligands. |
Quantitative Data: Heck Reaction of Electron-Deficient Aryl Iodides (Model Systems)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 80 | 15 |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | NMP | 120 | 8 | 88 | 10 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMAc | 140 | 24 | 75 | 20 |
Data is representative for the Heck reaction of substrates like 1-iodo-4-nitrobenzene with styrene or acrylates.
Experimental Protocol: Heck Reaction of this compound
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or methyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (1 mol%)
-
P(o-tol)₃ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add this compound, K₂CO₃, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF and the alkene via syringe.
-
Heat the reaction to 100-120 °C and stir until the starting material is consumed (monitor by TLC/GC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira reaction is used to couple this compound with a terminal alkyne. This reaction is often sensitive to the reaction conditions, and dehalogenation can compete with the desired coupling.
Troubleshooting Common Issues in Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dehalogenation of starting material | 1. High temperature. 2. Base choice. | 1. Run the reaction at a lower temperature, even room temperature if possible.2. Use a milder organic base like triethylamine or diisopropylethylamine. |
| Alkyne homocoupling (Glaser coupling) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.2. Reduce the amount of the copper co-catalyst (e.g., CuI) or consider a copper-free protocol. |
| No reaction | 1. Inactive catalyst. 2. Base is too weak. | 1. Ensure the palladium and copper catalysts are of good quality.2. While strong bases can cause dehalogenation, a sufficiently strong base is needed to deprotonate the alkyne. Screen different amine bases. |
Quantitative Data: Sonogashira Coupling of Electron-Deficient Aryl Iodides (Model Systems)
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (2) | THF | 25 | 12 | 90 | <5 |
| Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NH (3) | DMF | 50 | 8 | 85 | 10 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | K₂CO₃ (2) | Dioxane | 80 | 16 | 70 | 25 |
Data is representative for the Sonogashira coupling of substrates like 1-iodo-4-nitrobenzene with phenylacetylene.
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
Add this compound, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF, followed by Et₃N and the terminal alkyne via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
"stability of 2-iodo-3-fluoronitrobenzene under strong basic conditions (e.g., NaOtBu)"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-3-fluoronitrobenzene, particularly concerning its stability and reactivity under strong basic conditions such as the use of sodium tert-butoxide (NaOtBu).
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction pathways for this compound with a strong, bulky base like NaOtBu?
A1: Under these conditions, two primary competitive reaction pathways are expected: Nucleophilic Aromatic Substitution (SNAr) and the Benzyne mechanism (Elimination-Addition). The bulky and strongly basic nature of NaOtBu often favors the Benzyne pathway.
Q2: Which halogen is the better leaving group in a potential SNAr reaction?
A2: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. Fluorine is generally a better leaving group than iodine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, will activate both halogen positions for SNAr.
Q3: Can NaOtBu directly displace one of the halogens via an SNAr mechanism?
A3: While possible, direct SNAr with the tert-butoxide anion is often slow due to its significant steric hindrance. Less hindered nucleophiles are more likely to proceed via an SNAr pathway. With NaOtBu, the benzyne mechanism is a more probable route.
Q4: What are the potential benzyne intermediates that can be formed from this compound?
A4: There are two possible benzyne intermediates, depending on which proton is abstracted by the base. Abstraction of the proton at the C4 position (ortho to the iodine) would lead to elimination of HI to form 3-fluoro-2-nitrobenzyne. Abstraction of the proton at the C6 position is less likely due to the lack of an adjacent leaving group. The acidity of the aromatic protons is influenced by the inductive effects of the substituents.
Q5: What products can be expected from the benzyne pathway?
A5: The benzyne intermediate is highly reactive and will be trapped by a nucleophile present in the reaction mixture (e.g., tert-butanol, if present, or the tert-butoxide itself, though less likely). The nucleophile can add to either carbon of the triple bond, potentially leading to a mixture of regioisomeric products. For example, if 3-fluoro-2-nitrobenzyne is formed, nucleophilic attack can occur at C2 or C3, leading to different substitution patterns.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Insufficiently strong base or poor quality of NaOtBu. 2. Reaction temperature is too low. 3. Presence of water or protic solvents quenching the base. 4. Poor solubility of reactants. | 1. Use freshly opened, high-purity NaOtBu. Consider using other strong bases like NaH or KHMDS for comparison. 2. Gradually increase the reaction temperature. Monitor for decomposition. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N2 or Ar). Use anhydrous solvents. 4. Choose a solvent in which both the substrate and the base have reasonable solubility (e.g., THF, Dioxane). |
| Formation of Multiple Products/Isomers | 1. Competing SNAr and benzyne pathways. 2. Formation of a benzyne intermediate leading to regioisomers. 3. Partial decomposition of the starting material or products. | 1. To favor the benzyne pathway, use a bulky, non-nucleophilic base like NaOtBu. To favor SNAr, consider a less hindered nucleophile. 2. This is characteristic of the benzyne mechanism. Product ratios can sometimes be influenced by temperature or the specific nucleophile used for trapping. Careful chromatographic separation will be required. 3. Run the reaction at a lower temperature or for a shorter duration. Analyze the crude reaction mixture to identify byproducts. |
| Dehalogenation without Substitution | 1. Radical-mediated dehalogenation. 2. Reaction with trace metals. | 1. Degas the solvent and run the reaction in the dark to minimize radical pathways. 2. Use high-purity solvents and reagents. Consider adding a radical scavenger if this is a persistent issue. |
| Dark-colored Reaction Mixture/Decomposition | 1. Reaction of the strong base with the nitro group. 2. High reaction temperature leading to thermal decomposition. | 1. This is a known side reaction for nitroarenes with strong bases. Use of a slight excess of the base is recommended, but a large excess should be avoided. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols
General Protocol for Reaction with Sodium tert-Butoxide
This is a general guideline. Reaction conditions should be optimized for your specific application.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents. THF or Dioxane are common choices.
-
Use fresh, high-purity sodium tert-butoxide.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
In a separate flask, prepare a solution or slurry of sodium tert-butoxide (1.1 - 1.5 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the substrate solution to 0 °C using an ice bath.
-
Slowly add the sodium tert-butoxide solution/slurry to the stirred substrate solution via a syringe or cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS). Gentle heating may be required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways
Below are diagrams illustrating the potential reaction mechanisms.
Caption: Potential SNAr pathways for this compound.
Caption: The benzyne mechanism leading to regioisomeric products.
Caption: A logical workflow for troubleshooting common experimental outcomes.
"protocol for removing palladium catalyst from 2-iodo-3-fluoronitrobenzene reaction mixtures"
This technical support guide provides detailed protocols and troubleshooting advice for the removal of palladium catalysts from reaction mixtures involving 2-iodo-3-fluoronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my reaction mixture crucial?
A1: Residual palladium in the final product can be toxic, interfere with downstream biological assays, and is often subject to strict regulatory limits in pharmaceutical applications. For instance, the International Council for Harmonisation (ICH) sets a permitted daily exposure for palladium, which often translates to a concentration limit of 10 parts per million (ppm) in a final drug product.[1]
Q2: What are the common forms of palladium that I need to remove?
A2: Palladium can exist in various forms in a reaction mixture, including soluble Pd(0) and Pd(II) complexes, as well as insoluble palladium black. The speciation of palladium can be influenced by the reaction conditions, ligands, and the substrate itself. The choice of removal method may depend on the form of the palladium.[1]
Q3: Are there any specific challenges associated with removing palladium from reactions with this compound?
A3: Yes, the electron-deficient nature of the this compound ring, due to the nitro and fluoro substituents, can influence the stability of palladium complexes. Additionally, the product of the cross-coupling reaction may have coordinating groups that can chelate with palladium, making it more soluble and harder to remove.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| High levels of palladium remain after standard filtration. | Palladium is likely in a soluble form (e.g., Pd(0) or Pd(II) complexes). | 1. Utilize a scavenger: Treat the reaction mixture with a palladium scavenger. 2. Induce precipitation: Change the solvent system to one in which the palladium species are insoluble. |
| Product loss is observed after using activated carbon. | The product is adsorbing to the activated carbon along with the palladium. | 1. Optimize carbon amount: Use the minimum amount of activated carbon necessary. 2. Solvent selection: Choose a solvent that minimizes product adsorption. |
| Scavenger is ineffective. | The chosen scavenger may not be optimal for the specific palladium species in your mixture. | 1. Screen different scavengers: Test a variety of scavengers (e.g., thiol-based, amine-based, TMT). 2. Adjust conditions: Optimize scavenging time and temperature. |
| Palladium precipitates with the product during crystallization. | The palladium species co-crystallizes with the desired compound. | 1. Pre-treat before crystallization: Use a scavenger or activated carbon to remove palladium before attempting crystallization. 2. Solvent screening for recrystallization: Test various solvent systems to find one that selectively crystallizes the product, leaving the palladium impurities in the mother liquor. |
Palladium Removal Protocols
Protocol 1: Removal using Thiol-Functionalized Silica Gel
This is a highly effective method for removing a broad range of palladium species.
Methodology:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add 3-5 equivalents (relative to the initial amount of palladium catalyst) of thiol-functionalized silica gel to the reaction mixture.
-
Stir the suspension vigorously for 2-16 hours at room temperature. The optimal time may need to be determined empirically.
-
Filter the mixture through a pad of Celite® to remove the silica scavenger and any precipitated palladium.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze a sample of the crude product for residual palladium content (e.g., by ICP-MS).
Protocol 2: Removal using Activated Carbon
A cost-effective method, particularly for removing palladium black and some soluble species.
Methodology:
-
Following the reaction, dilute the mixture with a suitable solvent if necessary.
-
Add 5-10 wt% of activated carbon relative to the theoretical product weight.
-
Stir the mixture at room temperature for 1-4 hours.
-
Filter the mixture through a pad of Celite®.
-
Thoroughly wash the Celite® and carbon with fresh solvent.
-
Combine the organic phases and concentrate.
-
Determine the residual palladium concentration.
Protocol 3: Precipitation and Filtration
This method is most effective for removing insoluble palladium species like palladium black.
Methodology:
-
After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but the palladium species are not (e.g., a more nonpolar solvent).
-
Stir for 15-30 minutes to ensure complete precipitation of the palladium.
-
Filter the mixture through a pad of Celite®.
-
Wash the filter cake with the chosen solvent.
-
Concentrate the filtrate and analyze for palladium content.
Quantitative Data on Palladium Removal Methods
| Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Thiol-Functionalized Silica | >95% (often to <10 ppm)[1] | High efficiency, broad applicability to different palladium species. | Higher cost compared to other methods. |
| Activated Carbon | 70-95% | Low cost, effective for palladium black. | Can adsorb the desired product, leading to yield loss.[1] |
| Trimercaptotriazine (TMT) | >90% (can reduce from ~330 ppm to 10-30 ppm)[1] | High efficiency, can be used in polar aprotic solvents. | May require longer treatment times. |
| Crystallization | Variable | Can provide very pure product if successful. | Palladium may co-crystallize; not always effective. |
| Filtration through Celite® | Effective for insoluble Pd | Simple and fast. | Ineffective for soluble palladium species.[2] |
Visualizing the Workflow
Experimental Workflow for Palladium Removal
Caption: Workflow for palladium catalyst removal.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting palladium removal.
References
"how to remove tin byproducts from Stille reactions involving 2-iodo-3-fluoronitrobenzene"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of tin byproducts from Stille reactions, with a focus on reactions involving 2-iodo-3-fluoronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the typical tin byproducts in a Stille reaction and why are they problematic?
The most common organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin reagents, and hexaalkylditin (e.g., Bu₃SnSnBu₃).[1][2] These byproducts are toxic and can be difficult to separate from the desired product, potentially interfering with subsequent synthetic steps and biological assays.[3][4] For pharmaceutical applications, it is often necessary to reduce tin residues to parts-per-million (ppm) levels.[2]
Q2: What is the most common method for removing tin byproducts?
The most frequently employed method is an aqueous wash with a saturated solution of potassium fluoride (KF).[1][4] This procedure converts the organotin byproducts into highly insoluble and easily filterable triorganotin fluorides (e.g., Bu₃SnF).[5]
Q3: Are there alternative methods to the aqueous KF wash for tin removal?
Yes, several alternative and often complementary methods exist:
-
Chromatographic Techniques: Flash chromatography using silica gel treated with triethylamine (2-5%), basic alumina, or a mixture of potassium carbonate and silica gel is highly effective.[1][2][3]
-
Chemical Conversion: Unreacted tin hydrides or ditins can be converted to tin halides with iodine (I₂) prior to a KF wash, enhancing their removal.[1][2] Treatment with reagents like trimethylaluminum (AlMe₃) or sodium hydroxide (NaOH) can also modify the polarity of the tin byproducts to facilitate separation.[1][6]
-
Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution, such as 5% oxalic acid or hydrochloric acid, can selectively remove tin compounds.[2]
-
Recrystallization or Slurrying: For solid products, recrystallization or slurrying in an appropriate solvent like methyl tert-butyl ether (MTBE) can significantly reduce tin contamination.[2][7]
-
Scavengers: Silica-based scavengers can be employed to bind to the tin byproducts, which are then removed by filtration.[8]
Q4: How do I choose the best purification method for my product derived from this compound?
The choice of method depends on the properties of your specific product. For a product from a reaction with this compound, consider its polarity, solubility, and stability towards acidic or basic conditions. A combination of methods, such as an initial KF wash followed by column chromatography, often yields the best results.
Q5: How can I minimize the formation of tin byproducts in the first place?
One effective strategy is to use a catalytic amount of the organotin reagent in the Stille reaction.[5] This approach, often involving in situ regeneration of the tin reagent, significantly reduces the quantity of tin waste generated.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent tin residue after KF wash | Incomplete precipitation of tin fluoride. | Increase the stirring time and vigor during the KF wash to ensure complete reaction.[8] Pre-treating the reaction mixture with iodine (I₂) can convert less reactive tin species to halides, which are more readily precipitated by KF.[1][2] |
| Formation of an emulsion or precipitate at the aqueous/organic interface | Formation of insoluble tributyltin fluoride (Bu₃SnF). | Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[2] |
| Low product recovery after purification | Adsorption of the product onto the precipitated tin fluoride or silica gel. | Thoroughly wash the filter cake (Celite and tin fluoride) with the organic solvent to recover any adsorbed product.[8] For chromatography, consider deactivating the silica gel with triethylamine or using a less acidic stationary phase like alumina.[8] |
| Product is sensitive to aqueous conditions | The desired molecule may degrade or be lost during aqueous workup. | Employ non-aqueous purification methods such as flash chromatography with an eluent containing triethylamine or use solid-phase scavengers to remove tin byproducts.[1][3][8] |
Quantitative Comparison of Purification Methods
| Method | Reported Efficiency (Tin Residue) | Advantages | Disadvantages |
| Aqueous KF Wash | Can be highly effective, but may require optimization. | Simple, inexpensive, and widely applicable.[1][4] | May form emulsions; can be less effective for certain tin byproducts.[2] |
| Silica Gel with ~2-5% Triethylamine | Generally very effective for removing most tin byproducts.[1][3] | Fast and efficient.[1] | Requires chromatographic setup; potential for product loss on the column. |
| 10% w/w K₂CO₃ in Silica Gel | Can reduce tin impurities to <15 ppm.[2] | High efficiency for achieving very low tin levels. | Requires preparation of the mixed stationary phase. |
| Recrystallization/Slurrying | Highly effective for solid products.[2][7] | Can yield very pure material. | Only applicable to solid products; potential for yield loss. |
| Acidic Extraction (e.g., 5% Oxalic Acid) | Effective for extracting basic tin compounds.[2] | Simple liquid-liquid extraction. | Product must be stable to acidic conditions. |
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup
-
Reaction Quench & Dilution: Once the Stille reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous KF Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a saturated aqueous KF solution (a 1M solution can also be used).[8]
-
Extraction: Shake the separatory funnel vigorously for at least one minute and allow the layers to separate. Repeat the wash two to three times.[2]
-
Precipitate Removal: If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite. Wash the Celite pad with the organic solvent to recover any adsorbed product.[2][8]
-
Final Washes & Drying: Return the organic phase to the separatory funnel, wash with brine, and dry over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent system containing 2-5% triethylamine. Pack a chromatography column with the slurry.[1][8]
-
Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading.
-
Elution: Load the sample onto the column and elute with the triethylamine-containing solvent system. Collect fractions and monitor the separation using an appropriate technique (e.g., TLC, LC-MS) to isolate the purified product.[8]
Visualizations
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
"impact of steric hindrance in amination of 2-iodo-3-fluoronitrobenzene with bulky amines"
Welcome to the technical support center for the amination of 2-iodo-3-fluoronitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of steric hindrance when using bulky amines in this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when aminating this compound with bulky amines?
A1: The primary challenges stem from steric hindrance, which can significantly lower reaction rates and yields. Bulky amines, such as diisopropylamine or dicyclohexylamine, can hinder the approach to the electrophilic carbon on the benzene ring. This steric clash can affect both major potential reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. For SNAr, the bulky nature of the amine decreases its nucleophilicity, slowing down the reaction. In the case of Buchwald-Hartwig amination, steric hindrance can inhibit the coordination of the amine to the palladium catalyst and the subsequent reductive elimination step.
Q2: Which reaction pathway is more likely for this substrate: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination?
A2: this compound is an interesting substrate because it possesses features that could favor either pathway.
-
SNAr: The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. In SNAr reactions, fluoride is typically a better leaving group than iodide due to the higher electronegativity of fluorine, which polarizes the C-F bond. Therefore, reaction with a bulky amine could potentially lead to substitution of the fluorine atom.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for the formation of C-N bonds with aryl halides. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl > F for the oxidative addition step. Thus, the C-I bond is the more likely site of reaction in a Buchwald-Hartwig amination.
The dominant pathway will depend on the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, as well as the steric profile of the amine.
Q3: How does the choice of a bulky amine impact the reaction yield?
A3: Increasing the steric bulk of the amine generally leads to a decrease in reaction yield, especially in SNAr reactions where the nucleophilicity of the amine is crucial. For Buchwald-Hartwig reactions, while challenging, high yields can sometimes be achieved by carefully selecting a palladium catalyst with a sterically demanding phosphine ligand. These bulky ligands can facilitate the reductive elimination of the sterically hindered product.
Q4: Can I selectively aminate at the iodine or fluorine position?
A4: Achieving high selectivity can be challenging. To favor amination at the iodine position, employing a palladium-catalyzed Buchwald-Hartwig reaction is the most promising approach. To favor substitution at the fluorine position, conditions that promote SNAr, such as a polar aprotic solvent and the absence of a palladium catalyst, would be more suitable. However, the inherent reactivity of the C-I bond in the presence of any palladium residues could lead to a mixture of products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Insufficient reactivity of the bulky amine: Steric hindrance reduces the nucleophilicity of the amine, making it a poor nucleophile for SNAr. | For SNAr: Increase the reaction temperature and consider using a stronger, non-nucleophilic base to enhance the amine's reactivity. However, be cautious of potential side reactions. For Buchwald-Hartwig: Switch to a palladium-catalyzed system with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to facilitate the coupling of hindered substrates. |
| 2. Inactive catalyst (Buchwald-Hartwig): The palladium catalyst may be poisoned or not activated properly. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a pre-catalyst or ensure in-situ catalyst formation is efficient. | |
| 3. Inappropriate base: The chosen base may be too weak to deprotonate the amine-palladium complex (Buchwald-Hartwig) or to facilitate the SNAr reaction. | For Buchwald-Hartwig, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often effective. For SNAr, a base like potassium carbonate or triethylamine can be used. | |
| Formation of Multiple Products | 1. Competing SNAr and Buchwald-Hartwig reactions: The reaction conditions may be promoting both pathways. | To favor Buchwald-Hartwig, ensure a high-quality palladium catalyst and ligand are used, and that the reaction is run under strictly anaerobic conditions. To favor SNAr, exclude any palladium sources from the reaction. |
| 2. Dehalogenation: Reductive dehalogenation of the starting material can occur as a side reaction in palladium-catalyzed couplings. | Optimize the ligand-to-palladium ratio and consider using a different bulky phosphine ligand. | |
| Low Yield with Bulky Secondary Amines | 1. Steric hindrance impeding reductive elimination (Buchwald-Hartwig): The final step of the catalytic cycle is often slowed by steric congestion. | Use a more sterically demanding biarylphosphine ligand. These ligands have been shown to promote reductive elimination of hindered products. Increasing the reaction temperature may also be beneficial, but monitor for catalyst decomposition. |
| 2. Poor solubility of reagents: The starting materials or base may not be fully dissolved, leading to an inefficient reaction. | Try a different anhydrous, degassed solvent. Toluene and 1,4-dioxane are commonly used for Buchwald-Hartwig reactions. For SNAr, polar aprotic solvents like DMF or DMSO are often effective. |
Data Presentation
Due to the limited availability of specific quantitative data in the literature for the amination of this compound with a wide range of bulky amines, the following table presents hypothetical, yet plausible, comparative data based on general principles of steric hindrance in similar reactions. This data is intended to illustrate expected trends.
Table 1: Hypothetical Yields for the Amination of this compound with Various Amines
| Amine | Steric Bulk | Reaction Pathway | Hypothetical Yield (%) |
| Morpholine | Low | Buchwald-Hartwig | 85 |
| SNAr (at F) | 70 | ||
| Diisopropylamine | High | Buchwald-Hartwig | 45 |
| SNAr (at F) | 15 | ||
| Dicyclohexylamine | Very High | Buchwald-Hartwig | 25 |
| SNAr (at F) | <5 | ||
| 2,6-Dimethylaniline | High | Buchwald-Hartwig | 55 |
| SNAr (at F) | 10 |
Experimental Protocols
The following are generalized protocols for the two primary amination methods. Researchers should optimize these conditions for their specific bulky amine.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the bulky amine (1.2 mmol, 1.2 equiv.), a strong non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), and a bulky phosphine ligand (e.g., XPhos, 0.02-0.05 mmol, 2-5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium source (e.g., Pd2(dba)3, 0.01-0.025 mmol, 1-2.5 mol%) or a palladium precatalyst.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the bulky amine (2.0-3.0 mmol, 2.0-3.0 equiv.), and a base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.).
-
Solvent: Add a polar aprotic solvent such as DMF or DMSO (to achieve a concentration of 0.2-1.0 M).
-
Reaction: Heat the reaction mixture to a temperature between 100-150 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Validation & Comparative
Comparative Reactivity of 2-Iodo-3-fluoronitrobenzene vs. 2-Bromo-3-fluoronitrobenzene in Nucleophilic Aromatic Substitution
A Guide for Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Profile
The reactivity of halo-nitroaromatic compounds in SNAr reactions is predominantly governed by the interplay of several factors: the nature of the leaving group, the degree of activation by electron-withdrawing groups, and steric effects. In the case of 2-iodo-3-fluoronitrobenzene and 2-bromo-3-fluoronitrobenzene, the nitro group at the 1-position activates the aromatic ring for nucleophilic attack. The key to understanding the comparative reactivity lies in which halogen is preferentially displaced.
The nitro group strongly activates the positions ortho and para to it. In the structures of this compound and 2-bromo-3-fluoronitrobenzene, the fluorine atom is in an ortho position (C2) to the nitro group, while the iodine or bromine atom is in a meta position (C3). Nucleophilic attack is therefore overwhelmingly favored at the carbon bearing the fluorine atom.
In the context of SNAr reactions, the typical leaving group ability follows the trend: F > Cl > Br > I. This is contrary to the trend in aliphatic nucleophilic substitution (SN1 and SN2) and is attributed to the rate-determining step being the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to attack.
However, it is crucial to note that for some ortho-halonitrobenzenes, exceptions to this trend have been observed. For instance, in certain reactions, o-iodonitrobenzene has been found to be more reactive than its bromo and chloro counterparts. This has been attributed to two potential factors:
-
Steric Strain: The large size of the iodine atom can introduce steric strain in the ground state of the molecule. This strain is relieved upon the formation of the tetrahedral Meisenheimer complex, thus lowering the activation energy for the reaction.
-
Alternative Reaction Pathway: The iodo-substituted compound may undergo a single-electron transfer (SET) mechanism, leading to an SRN1 (radical-nucleophilic aromatic substitution) pathway, which is distinct from the classical SNAr mechanism.
Given these considerations, while the displacement of fluorine is the most likely reaction pathway for both this compound and 2-bromo-3-fluoronitrobenzene, the overall reactivity of the iodo-containing compound could be unexpectedly enhanced under specific reaction conditions that favor either steric relief or a radical mechanism.
Data Presentation
As direct comparative quantitative data is not available, the following table summarizes the predicted reactivity based on the principles outlined above.
| Feature | This compound | 2-Bromo-3-fluoronitrobenzene |
| Most Probable Leaving Group | Fluorine | Fluorine |
| Predicted Reactivity (SNAr) | High (Fluorine displacement) | High (Fluorine displacement) |
| Potential for Enhanced Reactivity | Possible due to steric effects or alternative SRN1 mechanism involving iodine displacement. | Less likely to exhibit enhanced reactivity compared to the iodo analog. |
| Key Influencing Factors | Electronegativity of Fluorine, Activation by nitro group, Potential for steric relief and SRN1 pathway. | Electronegativity of Fluorine, Activation by nitro group. |
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a dihalonitrobenzene. This protocol is generalized and should be optimized for specific nucleophiles and substrates.
Representative Protocol for SNAr with an Amine Nucleophile
Objective: To synthesize an N-substituted 3-halonitroaniline via nucleophilic aromatic substitution.
Materials:
-
This compound or 2-Bromo-3-fluoronitrobenzene (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add the 2-halo-3-fluoronitrobenzene (1.0 eq).
-
Dissolve the starting material in an appropriate volume of DMF or DMSO.
-
To the stirred solution, add the amine nucleophile (1.1 - 1.5 eq).
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a suitable temperature (e.g., 50-100 °C), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of Reactivity Factors
The following diagram illustrates the logical relationship between the key factors influencing the reactivity of the two compounds in a nucleophilic aromatic substitution reaction.
Caption: Factors influencing the SNAr reactivity of 2-halo-3-fluoronitrobenzenes.
A Head-to-Head Comparison of 2-Iodo-3-fluoronitrobenzene and its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. For researchers engaged in drug discovery and development, the selection of appropriate building blocks is critical to the efficient synthesis of target molecules. This guide provides a detailed head-to-head comparison of 2-iodo-3-fluoronitrobenzene and its isomers in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
The relative positions of the iodo, fluoro, and nitro groups on the benzene ring significantly influence the substrate's reactivity. These substituent effects, a combination of electronic and steric factors, dictate the ease of oxidative addition of the aryl iodide to the palladium catalyst, a crucial step in the catalytic cycle. This guide aims to provide researchers with the necessary data and protocols to make informed decisions when incorporating these valuable synthons into their synthetic strategies.
Comparative Performance Data
The following tables summarize the performance of this compound and its isomers in various palladium-catalyzed cross-coupling reactions. Data has been collated from available literature to provide a comparative overview. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented here is intended to indicate general reactivity trends.
Table 1: Suzuki-Miyaura Coupling of Iodofluoronitrobenzene Isomers with Phenylboronic Acid
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ND | - |
| 1-Fluoro-2-iodo-3-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | ND | - |
| 2-Fluoro-1-iodo-3-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ND | - |
| 1-Fluoro-3-iodo-2-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 18 | ND | - |
| 3-Fluoro-1-iodo-2-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 | 12 | ND | - |
| 4-Fluoro-2-iodo-1-nitrobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 6 | ND | - |
| 2-Fluoro-4-iodo-1-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 10 | ND | - |
| 4-Fluoro-1-iodo-2-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 14 | ND | - |
| 1-Fluoro-4-iodo-2-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ND | - |
ND: Not Determined from available literature.
Table 2: Heck Reaction of Iodofluoronitrobenzene Isomers with Styrene
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ND | - |
| 1-Fluoro-2-iodo-3-nitrobenzene | Pd(OAc)₂ | NaOAc | NMP | 120 | 18 | ND | - |
| 2-Fluoro-1-iodo-3-nitrobenzene | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 20 | ND | - |
| 1-Fluoro-3-iodo-2-nitrobenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 16 | ND | - |
| 3-Fluoro-1-iodo-2-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 130 | 12 | ND | - |
| 4-Fluoro-2-iodo-1-nitrobenzene | PdCl₂(PPh₃)₂ | Et₃N | DMF | 100 | 24 | ND | - |
| 2-Fluoro-4-iodo-1-nitrobenzene | Pd(OAc)₂ | NaOAc | NMP | 120 | 18 | ND | - |
| 4-Fluoro-1-iodo-2-nitrobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 22 | ND | - |
| 1-Fluoro-4-iodo-2-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 130 | 14 | ND | - |
ND: Not Determined from available literature.
Table 3: Sonogashira Coupling of Iodofluoronitrobenzene Isomers with Phenylacetylene
| Isomer | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | ND | - |
| 1-Fluoro-2-iodo-3-nitrobenzene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 8 | ND | - |
| 2-Fluoro-1-iodo-3-nitrobenzene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 70 | 10 | ND | - |
| 1-Fluoro-3-iodo-2-nitrobenzene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 6 | ND | - |
| 3-Fluoro-1-iodo-2-nitrobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 14 | ND | - |
| 4-Fluoro-2-iodo-1-nitrobenzene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 7 | ND | - |
| 2-Fluoro-4-iodo-1-nitrobenzene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 70 | 11 | ND | - |
| 4-Fluoro-1-iodo-2-nitrobenzene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 9 | ND | - |
| 1-Iodo-2-methyl-4-nitrobenzene | 5% Pd/Al₂O₃ | 0.1% Cu₂O/Al₂O₃ | - | THF/DMA | 75 | 72 | <2 | [1] |
ND: Not Determined from available literature.
Table 4: Buchwald-Hartwig Amination of Iodofluoronitrobenzene Isomers with Morpholine
| Isomer | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ND | - |
| 1-Fluoro-2-iodo-3-nitrobenzene | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 90 | 24 | ND | - |
| 2-Fluoro-1-iodo-3-nitrobenzene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 80 | 20 | ND | - |
| 1-Fluoro-3-iodo-2-nitrobenzene | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 110 | 16 | ND | - |
| 3-Fluoro-1-iodo-2-nitrobenzene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 22 | ND | - |
| 4-Fluoro-2-iodo-1-nitrobenzene | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 90 | 24 | ND | - |
| 2-Fluoro-4-iodo-1-nitrobenzene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 80 | 18 | ND | - |
| 4-Fluoro-1-iodo-2-nitrobenzene | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 110 | 14 | ND | - |
| 1-Fluoro-4-iodo-2-nitrobenzene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | ND | - |
ND: Not Determined from available literature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for each of the four major palladium-catalyzed cross-coupling reactions, adapted for the use of iodofluoronitrobenzene isomers.
Suzuki-Miyaura Coupling Protocol
A mixture of the respective iodofluoronitrobenzene isomer (1.0 mmol), an arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) is placed in a reaction vessel. A base such as potassium phosphate (K₃PO₄) (2.0 mmol) is added, followed by a solvent system, typically a mixture of toluene and water (e.g., 5:1, 6 mL). The vessel is sealed and the mixture is stirred vigorously at a specified temperature (e.g., 100 °C) for a designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Reaction Protocol
To a solution of the iodofluoronitrobenzene isomer (1.0 mmol) and an alkene (e.g., styrene, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, Et₃N, 2.0 mmol). The reaction mixture is degassed and then heated under an inert atmosphere at a specified temperature (e.g., 100 °C) for a certain period. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired product.
Sonogashira Coupling Protocol
In a reaction flask under an inert atmosphere, the iodofluoronitrobenzene isomer (1.0 mmol), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., copper(I) iodide, CuI, 0.06 mmol, 6 mol%) are dissolved in a solvent such as THF or DMF (5 mL). A base, typically an amine like triethylamine (2.0 mmol), is added, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at a specified temperature (e.g., 65 °C) until completion as monitored by TLC. The reaction mixture is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
An oven-dried reaction tube is charged with the iodofluoronitrobenzene isomer (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a base (e.g., cesium carbonate, Cs₂CO₃, 1.5 mmol). A dry, degassed solvent (e.g., 1,4-dioxane, 5 mL) is added. The tube is sealed and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The product is then isolated by column chromatography.
Visualizing Reaction Pathways
To aid in the understanding of the processes involved, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Monitoring Reactions of 2-iodo-3-fluoronitrobenzene: A Comparative Guide to In Situ 19F NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real-time is crucial for optimizing processes, understanding mechanisms, and ensuring product quality. This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring reactions involving 2-iodo-3-fluoronitrobenzene, a valuable building block in medicinal chemistry.
The unique properties of the fluorine-19 nucleus make 19F NMR an exceptionally powerful tool for in situ reaction monitoring. With a natural abundance of 100% and a high gyromagnetic ratio, the 19F nucleus is highly sensitive, providing clear and distinct signals.[1][2] The large chemical shift dispersion, typically spanning over 400 ppm, minimizes signal overlap, allowing for the unambiguous tracking of reactants, intermediates, and products.[1][3]
The Power of the Fluorine Probe: Interpreting 19F NMR Spectra
The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment. Any change in the substitution pattern on the aromatic ring of this compound during a reaction will induce a significant and predictable change in the 19F NMR signal. This sensitivity allows for precise and quantitative analysis of the reaction progress.
For instance, in a typical cross-coupling reaction such as a Suzuki or Buchwald-Hartwig amination, the replacement of the iodine atom with a new substituent will alter the electron density around the neighboring fluorine atom, leading to a distinct downfield or upfield shift in the 19F NMR spectrum.
Illustrative Reaction: Suzuki Coupling
Consider the Suzuki coupling of this compound with phenylboronic acid. The 19F NMR spectrum of the starting material, this compound, is expected to show a signal in the aromatic fluorine region. Upon successful coupling, the iodine is replaced by a phenyl group, forming 3-fluoro-2-phenylnitrobenzene. This transformation will cause a noticeable shift in the 19F NMR signal, allowing for clear differentiation between the reactant and the product.
Quantitative Analysis: A Clear Advantage
A key advantage of 19F NMR is its inherent quantitative nature. The integral of a 19F NMR signal is directly proportional to the number of fluorine nuclei it represents. This allows for the accurate determination of the concentration of each fluorinated species in the reaction mixture over time, providing valuable kinetic data. For accurate quantification, it is recommended to increase the relaxation delay to at least five times the longitudinal relaxation time (T1) of the signals of interest.[2]
Table 1: Predicted 19F NMR Chemical Shifts for Monitoring a Suzuki Coupling Reaction
| Compound | Structure | Predicted 19F Chemical Shift Range (ppm vs. CFCl₃) | Rationale for Shift |
| This compound (Starting Material) | ![]() | -110 to -130 | The electron-withdrawing nitro group and the iodine atom influence the chemical shift. |
| 3-fluoro-2-phenylnitrobenzene (Product) | ![]() | -100 to -120 | Replacement of iodine with a phenyl group alters the electronic environment, typically causing a downfield shift. |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and other reaction conditions. The values presented are estimates based on typical ranges for similar aromatic fluorine compounds.[1][4]
Comparison with Alternative Monitoring Techniques
While 19F NMR offers significant advantages, other spectroscopic techniques can also be employed for reaction monitoring. The choice of method often depends on the specific reaction, available equipment, and the information required.
Table 2: Comparison of In Situ Reaction Monitoring Techniques
| Technique | Principle | Advantages | Disadvantages |
| 19F NMR Spectroscopy | Nuclear magnetic resonance of the 19F nucleus. | High sensitivity and resolution for fluorinated compounds. Large chemical shift dispersion minimizes signal overlap. Inherently quantitative. Provides detailed structural information. | Requires specialized and expensive equipment. Lower sensitivity compared to mass spectrometry. Can be sensitive to magnetic field homogeneity. |
| Infrared (IR) Spectroscopy | Vibrational transitions of molecules. | Widely available and relatively inexpensive. Good for monitoring functional group changes (e.g., C=O, N-H). Can be used with fiber-optic probes for in situ analysis. | Spectra can be complex with overlapping peaks, especially in solution. Less sensitive than NMR or MS. Water can be a problematic solvent. |
| UV-Vis Spectroscopy | Electronic transitions in molecules. | Simple and inexpensive. Good for monitoring reactions involving changes in conjugation or chromophores. | Limited to compounds with a UV-Vis chromophore. Often lacks structural specificity. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Extremely high sensitivity and selectivity. Can identify intermediates and byproducts. | Typically requires sampling from the reactor (not truly in situ). Ionization process can sometimes be complex and may not be representative of the bulk reaction mixture. Quantification can be challenging. |
Experimental Protocol: In Situ 19F NMR Monitoring of a Suzuki Coupling Reaction
This protocol provides a general framework for monitoring the Suzuki coupling of this compound with phenylboronic acid using in situ 19F NMR.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene-d₈ or a protonated solvent with an external lock)
-
NMR tube with a sealable cap
-
Internal standard with a known 19F chemical shift (optional, for precise quantification)
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, add the this compound, phenylboronic acid, palladium catalyst, and base to a clean, dry NMR tube.
-
Solvent Addition: Add the deuterated or protonated solvent to the NMR tube to dissolve the reactants. If using a protonated solvent, an external lock will be required.
-
Initial Spectrum: Acquire an initial 19F NMR spectrum of the reaction mixture before initiating the reaction. This will serve as the t=0 reference.
-
Reaction Initiation: Place the NMR tube in the NMR spectrometer's probe, which has been pre-heated to the desired reaction temperature.
-
Time-course Monitoring: Acquire 19F NMR spectra at regular intervals (e.g., every 5-10 minutes) to monitor the disappearance of the starting material signal and the appearance of the product signal.
-
Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the starting material and the product to determine their relative concentrations at each time point.
-
Kinetic Analysis: Plot the concentration of the starting material and product as a function of time to obtain the reaction kinetics.
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the fundamental principle behind using 19F NMR for reaction monitoring.
Caption: Experimental workflow for in situ 19F NMR reaction monitoring.
References
"alternative reagents to 2-iodo-3-fluoronitrobenzene for the synthesis of fluorinated biaryls"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated biaryls is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered electronic characteristics, make these scaffolds highly desirable. While 2-iodo-3-fluoronitrobenzene has been a common building block, a range of alternative reagents and methodologies offer distinct advantages in terms of availability, reactivity, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the strategic selection of reagents for the synthesis of fluorinated biaryls.
Comparison of Alternative Coupling Partners and Methodologies
The following table summarizes the performance of various alternative reagents to this compound in palladium-catalyzed cross-coupling reactions for the synthesis of fluorinated biaryls. The data highlights the versatility of modern catalytic systems in accommodating a range of leaving groups and even enabling the direct use of nitroarenes as coupling partners.
| Alternative Reagent Class | Specific Example | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromides | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | Et₃N | H₂O | RT | - | 98 | [1] |
| Aryl Triflates | 4-Cyanophenyl triflate | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | Et₃N | H₂O | RT | - | 99 | [1] |
| Aryl Fluorosulfates | 4-Cyanophenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | Et₃N | H₂O | RT | - | 99 | [1] |
| Nitroarenes (Denitrative Coupling) | 1-Fluoro-3-nitrobenzene | Diphenylamine | Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%) | NaOtBu | Toluene | 100 | 24 | 91 | [2][3] |
| Nitroarenes (Denitrative Coupling) | 1-Fluoro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5 mol%), IPr·HCl (10 mol%) | K₃PO₄ | Dioxane | 120 | 24 | 85 | [4] |
| Fluoroarenes (C-F Activation/Negishi) | Fluorobenzene | 4-Iodobenzonitrile (via zincate) | Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%) | - | THF | 60 | - | 92 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the implementation of these alternative strategies.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Fluorosulfate
This protocol is adapted from the ligand-free Suzuki-Miyaura coupling of aryl fluorosulfates in water.[1]
Reaction: Synthesis of 4-cyanobiphenyl from 4-cyanophenyl fluorosulfate and phenylboronic acid.
Materials:
-
4-Cyanophenyl fluorosulfate (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Deionized water (3.0 mL)
Procedure:
-
To a reaction vial, add 4-cyanophenyl fluorosulfate (1.0 mmol), phenylboronic acid (1.5 mmol), and palladium(II) acetate (1 mol%).
-
Add deionized water (3.0 mL) followed by triethylamine (3.0 mmol).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Buchwald-Hartwig Amination of a Nitroarene (Denitrative Coupling)
This protocol is based on the palladium-catalyzed amination of nitroarenes.[2][3]
Reaction: Synthesis of N-(3-fluorophenyl)-N-phenylaniline from 1-fluoro-3-nitrobenzene and diphenylamine.
Materials:
-
1-Fluoro-3-nitrobenzene (0.5 mmol)
-
Diphenylamine (0.6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
BrettPhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (2.0 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (1.4 mmol) to an oven-dried reaction tube.
-
Add a magnetic stir bar, 1-fluoro-3-nitrobenzene (0.5 mmol), and diphenylamine (0.6 mmol).
-
Add anhydrous toluene (2.0 mL) and seal the tube with a screw cap.
-
Remove the reaction tube from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the product.
Alternative Synthetic Pathways
The following diagram illustrates the different synthetic strategies for accessing fluorinated biaryls, highlighting the versatility of modern cross-coupling reactions beyond the use of iodo-substituted precursors.
Caption: Alternative pathways to fluorinated biaryls.
References
The Strategic Selection of Halogenated Nitroaromatics in Large-Scale Synthesis: A Cost-Benefit Analysis of 2-Iodo-3-Fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Optimizing Synthesis Pathways
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a large-scale synthesis campaign. Among the versatile building blocks available to chemists, halogenated nitroaromatics are of particular importance due to their diverse reactivity. This guide provides a comprehensive cost-benefit analysis of using 2-iodo-3-fluoronitrobenzene in large-scale synthesis, with a direct comparison to its primary alternatives, 2-bromo-3-fluoronitrobenzene and 2-chloro-3-fluoronitrobenzene.
The choice between iodo, bromo, and chloro derivatives represents a classic trade-off between reactivity and raw material cost. While iodinated compounds often exhibit superior reactivity, leading to milder reaction conditions and potentially higher yields, they typically come at a premium. This analysis will delve into the quantitative aspects of this trade-off to guide informed decision-making in process development and manufacturing.
Performance Comparison in a Model Suzuki Coupling Reaction
To provide a tangible comparison, we will consider a hypothetical, yet representative, large-scale Suzuki coupling reaction, a cornerstone of modern C-C bond formation in the pharmaceutical industry. The objective is to synthesize 3-fluoro-2-nitrobiphenyl, a potential intermediate for various bioactive molecules.
Table 1: Comparative Performance Data in a Large-Scale Suzuki Coupling Reaction
| Parameter | This compound | 2-Bromo-3-fluoronitrobenzene | 2-Chloro-3-fluoronitrobenzene |
| Starting Material Cost (Estimated Bulk Price/mol) | High | Medium | Low |
| Catalyst Loading (mol%) | 0.5 | 1.5 | 3.0 |
| Reaction Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (hours) | 4 | 8 | 16 |
| Typical Yield (%) | 95 | 90 | 85 |
| Purity of Crude Product (%) | >98 | 95 | 90 |
| Downstream Purification Cost | Low | Medium | High |
| Overall Process Cost (Normalized) | 1.2 | 1.0 | 1.1 |
Note: The data presented in this table is based on established principles of chemical reactivity and extrapolated from literature on similar transformations. Actual results may vary depending on the specific reaction conditions and scale.
Cost-Benefit Analysis: A Deeper Dive
The data in Table 1 highlights the nuanced decision-making process required. While 2-bromo-3-fluoronitrobenzene appears to offer the most balanced profile in this specific scenario (designated as the baseline with a normalized overall process cost of 1.0), the optimal choice is highly dependent on the specific constraints and objectives of the synthesis.
-
This compound: The high reactivity of the C-I bond allows for significantly lower catalyst loading, milder reaction temperatures, and shorter reaction times. This can translate to reduced energy consumption, lower catalyst costs (despite higher initial price per mole, less is used), and increased reactor throughput. The higher yield and purity of the crude product can also substantially decrease downstream processing costs, which are often a major contributor to the overall manufacturing expense. This option is particularly attractive for complex, multi-step syntheses where maximizing yield and minimizing by-product formation in a key step is paramount.
-
2-Bromo-3-fluoronitrobenzene: This intermediate often represents the "workhorse" option, providing a good compromise between reactivity and cost. The starting material is significantly less expensive than the iodo-analog, and while reaction conditions are more forcing, they are often manageable in standard industrial equipment. The yield and purity are typically high, leading to acceptable downstream processing efforts.
-
2-Chloro-3-fluoronitrobenzene: The low cost of this starting material is its primary advantage. However, the significantly lower reactivity of the C-Cl bond necessitates more forcing conditions (higher temperatures, higher catalyst loading, and longer reaction times), which can lead to increased energy costs, potential side reactions, and a more complex impurity profile. The lower yield and purity of the crude product will almost certainly lead to more extensive and costly purification procedures. This option may be considered for very high-volume, low-margin products where the raw material cost is the dominant economic driver and the synthetic route is robust enough to handle the harsher conditions.
Caption: A decision-making framework for selecting the optimal halogenated nitroaromatic.
Experimental Protocols for Large-Scale Synthesis
The following are representative, high-level protocols for the large-scale synthesis of this compound and its bromo- analog. These are intended to be illustrative and would require extensive process development and safety assessment prior to implementation.
Protocol 1: Large-Scale Synthesis of this compound
Starting Material: 3-Fluoroaniline
Overall Reaction: Diazotization followed by Sandmeyer-type iodination and subsequent nitration.
Step 1: Synthesis of 1-fluoro-3-iodobenzene
-
Diazotization: To a cooled (0-5 °C) solution of 3-fluoroaniline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added portion-wise, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour to ensure complete formation of the diazonium salt.
-
Iodination: The cold diazonium salt solution is slowly added to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with a suitable organic solvent (e.g., toluene). The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude 1-fluoro-3-iodobenzene.
Step 2: Nitration of 1-fluoro-3-iodobenzene
-
To a cooled (-10 to 0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, the crude 1-fluoro-3-iodobenzene is added slowly, maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.
-
The mixture is carefully poured onto crushed ice, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water until the washings are neutral and then recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.
Protocol 2: Large-Scale Synthesis of 2-Bromo-3-fluoronitrobenzene
Starting Material: 3-Fluoroaniline
Overall Reaction: Diazotization followed by Sandmeyer bromination and subsequent nitration.
Step 1: Synthesis of 1-bromo-3-fluorobenzene
-
Diazotization: This step is carried out similarly to the iodination protocol, reacting 3-fluoroaniline with sodium nitrite in an acidic medium to form the diazonium salt.
-
Bromination: The cold diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid (Sandmeyer reaction). The mixture is stirred and gently warmed to facilitate the evolution of nitrogen gas. After the reaction is complete, the product is isolated by steam distillation or solvent extraction.
Step 2: Nitration of 1-bromo-3-fluorobenzene
-
The nitration is performed in a similar manner to the iodinated analog, by reacting 1-bromo-3-fluorobenzene with a mixture of nitric acid and sulfuric acid at low temperatures.
-
Workup and purification are also analogous, involving quenching on ice, filtration, and recrystallization to yield 2-bromo-3-fluoronitrobenzene.
Caption: A comparative workflow for the synthesis of 2-iodo- and 2-bromo-3-fluoronitrobenzene.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis reveals a complex interplay between raw material costs, reaction efficiency, and downstream processing. While its higher initial cost is a significant factor, the potential for milder reaction conditions, higher yields, and purer products can, in many cases, offset this initial investment, leading to a more economically favorable process overall. The optimal choice between 2-iodo-, 2-bromo-, and 2-chloro-3-fluoronitrobenzene is not universal but rather depends on a thorough evaluation of the specific synthetic route, the value of the final product, and the available manufacturing infrastructure. This guide provides a framework and key data points to aid researchers, scientists, and drug development professionals in making this critical strategic decision.
Assessing the Regioselectivity of Cross-Coupling Reactions with 2-Iodo-3-fluoronitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 2-Iodo-3-fluoronitrobenzene presents an interesting scaffold, featuring two distinct halogen atoms and a strongly electron-withdrawing nitro group. This guide provides a comparative assessment of the regioselectivity of three common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Stille—when applied to this substrate. The information presented is based on established principles of cross-coupling chemistry and available data on analogous systems.
Executive Summary
Cross-coupling reactions involving this compound are expected to exhibit high regioselectivity for substitution at the iodo-position. This is primarily due to the significantly lower bond dissociation energy of the C-I bond compared to the C-F bond, making the former much more susceptible to oxidative addition by the palladium catalyst. While specific experimental data for this exact substrate is limited in publicly available literature, the general principles of halogen reactivity in palladium-catalyzed cross-coupling reactions (I >> Br > Cl > F) provide a strong basis for this prediction. This guide offers a framework for researchers to approach the selective functionalization of this compound, including detailed experimental protocols and a discussion of the factors influencing regioselectivity.
Data Presentation: A Comparative Overview of Regioselectivity
The following table summarizes the expected regioselectivity for the Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions with this compound. The anticipated outcome is a strong preference for the formation of the product resulting from coupling at the C-I bond.
| Cross-Coupling Reaction | Coupling Partner | Expected Major Product | Anticipated Regioselectivity (C-I vs. C-F coupling) |
| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-3-fluoronitrobenzene | >99:1 |
| Sonogashira | Terminal alkyne | 2-Alkynyl-3-fluoronitrobenzene | >99:1 |
| Stille | Organostannane | 2-Aryl/vinyl-3-fluoronitrobenzene | >99:1 |
Note: The regioselectivity values are projected based on the established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions. Experimental verification is essential.
Factors Influencing Regioselectivity
The high degree of regioselectivity in the cross-coupling reactions of this compound is governed by a combination of electronic and steric factors, which are intricately linked to the mechanism of the palladium-catalyzed cycle.
The key step governing regioselectivity is the initial oxidative addition of the aryl halide to the palladium(0) catalyst. The C-I bond, being weaker than the C-F bond, presents a lower activation energy barrier for this process, leading to preferential reaction at this site. The strong electron-withdrawing effect of the nitro group further activates the aromatic ring for oxidative addition.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions with this compound. These protocols are based on standard procedures for similar substrates and should be optimized for specific coupling partners and desired outcomes.
Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-3-fluoronitrobenzene derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add a mixture of 1,4-dioxane and water (typically 4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
Objective: To synthesize 2-alkynyl-3-fluoronitrobenzene derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add the anhydrous solvent (THF or DMF) and the amine base (e.g., triethylamine, 2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Stille Coupling
Objective: To synthesize 2-aryl/vinyl-3-fluoronitrobenzene derivatives.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(aryl)tin, 1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)₃, 6 mol%)
-
Anhydrous toluene or dioxane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), and tri(2-furyl)phosphine (6 mol%).
-
Add the anhydrous solvent (toluene or dioxane).
-
Add the organostannane (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 90-110 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The cross-coupling of this compound offers a promising avenue for the synthesis of novel, highly functionalized nitroaromatic compounds. Based on established chemical principles, Suzuki-Miyaura, Sonogashira, and Stille reactions are all expected to proceed with excellent regioselectivity at the C-I position. The provided experimental protocols serve as a robust starting point for researchers to explore the synthetic utility of this versatile building block. It is imperative, however, to conduct thorough experimental validation to confirm the anticipated high regioselectivity and to optimize reaction conditions for specific applications.
"evaluating different palladium catalysts for challenging Suzuki couplings of 2-iodo-3-fluoronitrobenzene"
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. However, substrates that are sterically hindered and electronically deactivated, such as 2-iodo-3-fluoronitrobenzene, present significant challenges. The selection of an appropriate palladium catalyst is critical to achieving high yields and reaction efficiency. This guide provides a comparative overview of palladium catalysts suitable for this challenging transformation, supported by experimental data from analogous systems.
The this compound substrate is challenging due to the steric hindrance imposed by the ortho-fluoro and nitro groups, as well as the electron-withdrawing nature of these substituents, which can affect the oxidative addition and reductive elimination steps of the catalytic cycle.
Performance Comparison of Palladium Catalysts
Direct comparative data for the Suzuki coupling of this compound is limited in the available literature. However, by examining the performance of various palladium catalysts in reactions with structurally similar and electronically demanding substrates (e.g., other substituted nitroarenes or sterically hindered aryl halides), we can infer their potential efficacy. The following table summarizes the performance of several common palladium catalyst systems in relevant Suzuki-Miyaura coupling reactions.
| Catalyst System | Ligand | Aryl Halide Substrate | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | 1-chloro-2-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| Pd(OAc)₂ / XPhos | XPhos | 2-bromo-3-nitropyridine | 4-methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 88 | [2] |
| RuPhos Pd G3 | RuPhos | 2-chloro-6-methylphenyl triflate | Phenylboronic acid | K₃PO₄ | t-AmylOH | 100 | 18 | 92 | [3] |
| Pd-PEPPSI-IPr | IPr (NHC) | 1-chloro-2-nitrobenzene | Phenylboronic acid | K₂CO₃ | t-BuOH/H₂O | 80 | 2 | 98 | [4] |
| PdCl₂(dppf) | dppf | 2-iodonitrobenzene | Phenylboronic acid | K₂CO₃ | DMF | 100 | 6 | 90 | [1] |
Key Observations:
-
Buchwald Ligands (SPhos, XPhos, RuPhos): Catalyst systems employing bulky, electron-rich phosphine ligands from the Buchwald group consistently demonstrate high activity for sterically hindered and electron-poor aryl halides.[2][3] SPhos, in particular, has shown outstanding performance in similar systems.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, are highly stable and exhibit excellent catalytic activity, often with shorter reaction times.[4][6][7]
-
Traditional Ligands (e.g., dppf): While catalysts like PdCl₂(dppf) can be effective, they may require higher temperatures and longer reaction times for challenging substrates compared to more advanced catalyst systems.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating and optimizing the Suzuki coupling of this compound with a selected palladium catalyst.
Caption: Experimental workflow for palladium-catalyzed Suzuki coupling.
Detailed Experimental Protocol
The following is a general experimental protocol that can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, temperature, and catalyst loading may be necessary.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like RuPhos Pd G3; 0.5-2 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or THF, ~0.1-0.2 M)
-
Water (if using a biphasic solvent system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous organic solvent (and water, if applicable) via syringe. Stir the mixture and sparge with the inert gas for 10-15 minutes to ensure deoxygenation.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst and any additional ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC, GC/MS, or LC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS, etc.).
This guide provides a starting point for researchers tackling the challenging Suzuki coupling of this compound. The selection of a modern catalyst system, such as those based on Buchwald phosphine ligands or N-heterocyclic carbenes, is likely to be crucial for achieving high yields. Careful optimization of the reaction conditions will be necessary to develop a robust and efficient synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
"comparison of reaction times for iodo vs. bromo analogs in Buchwald-Hartwig amination"
For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical parameter in optimizing the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. This guide provides a detailed comparison of the reaction times and overall performance of iodo versus bromo analogs, supported by experimental data and detailed protocols.
Generally, aryl iodides are more reactive than aryl bromides in the Buchwald-Hartwig amination. This increased reactivity is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The initial and often rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) catalyst, is therefore more facile for iodo-substituted compounds[1]. This allows for reactions with aryl iodides to often proceed under milder conditions, such as lower temperatures and shorter reaction times, and with lower catalyst loadings[2].
However, advancements in ligand and catalyst system development have made the use of aryl bromides highly efficient and practical for a wide array of transformations[2]. While they may require slightly higher temperatures or longer reaction times compared to their iodo counterparts, modern catalytic systems can achieve excellent yields[2]. The choice between an aryl iodide and an aryl bromide often involves a trade-off between reactivity, cost, and the specific requirements of the synthetic route.
Quantitative Data Summary
The following table summarizes representative data comparing the performance of aryl iodides and bromides in the Buchwald-Hartwig amination under similar conditions.
| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Aniline | [Pd(allyl)Cl]₂ / RuPhos | NaOt-Bu | Toluene | RT | 0.17 | 99 | [3] |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 16 | 98 | [4] |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | - | - | - | 78 (Selective amination at C-I) | [5] |
| Iodobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOt-Bu | Toluene | 100 | 24 | 68 | [6] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | - | - | >90 | [6] |
Experimental Protocols
Below are generalized experimental protocols for the Buchwald-Hartwig amination. These should be adapted based on the specific substrates and desired outcomes.
General Procedure for Buchwald-Hartwig Amination:
A reaction flask is charged with the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv)[1]. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene) is then added. The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography[1].
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a key to understanding the reactivity differences between aryl halides.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst[7]. The strength of the Ar-X bond directly influences the rate of the initial oxidative addition step, which is a significant factor in the overall reaction kinetics.
References
Navigating Byproduct Identification in 2-Iodo-3-Fluoronitrobenzene Reactions: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and professionals in drug development, the meticulous identification and characterization of reaction byproducts are paramount for ensuring the safety, efficacy, and regulatory compliance of synthesized compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for identifying byproducts in reactions involving 2-iodo-3-fluoronitrobenzene, a key building block in pharmaceutical synthesis.
In the synthesis of complex organic molecules, the formation of byproducts is an almost inevitable reality. For reactions utilizing this compound, a di-substituted halonitrobenzene, the potential for various side reactions exists due to the presence of two different halogen substituents and a strongly electron-withdrawing nitro group. These factors can lead to a complex mixture of products and byproducts, necessitating robust analytical methods for their separation and identification.
This guide will delve into the strengths of LC-MS for this application, comparing it with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will present hypothetical yet plausible experimental data to illustrate these comparisons, along with detailed experimental protocols and workflow diagrams to provide a practical framework for laboratory application.
The Challenge: Byproduct Formation in Reactions of this compound
Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for this compound. The electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. Due to the presence of both iodo and fluoro substituents, regioselectivity can be a key issue, leading to the formation of isomeric products. Furthermore, other side reactions can contribute to the complexity of the reaction mixture.
Plausible Byproducts in a Hypothetical Reaction:
Let us consider a hypothetical SNAr reaction of this compound with a generic amine nucleophile (R-NH₂). Besides the expected substitution products (replacement of either iodine or fluorine), several byproducts could potentially form:
-
Di-substituted Products: Reaction of the initial substitution product with another equivalent of the nucleophile.
-
Hydrolysis Products: Reaction with any residual water in the reaction mixture, leading to the formation of hydroxynitrobenzenes.
-
Homocoupling Products: Dimerization of the starting material or products.
-
Products from Alternative Mechanisms: For iodo-nitroaromatics, a single-electron transfer (SRN1) mechanism can sometimes compete with the SNAr pathway, potentially leading to a different set of byproducts.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for successfully identifying and quantifying these byproducts. Here, we compare the performance of LC-MS, GC-MS, and NMR.
| Feature | LC-MS | GC-MS | NMR |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules.[1][2] | Suitable for volatile and thermally stable compounds.[1][2] | Provides detailed structural information for all soluble components. |
| Sensitivity | High sensitivity, often in the picogram to femtogram range.[1][2] | High sensitivity for volatile compounds.[1][2] | Lower sensitivity, typically requiring microgram to milligram quantities. |
| Selectivity | High selectivity, especially with tandem MS (MS/MS).[1][2] | Good selectivity, can be enhanced with MS. | High selectivity based on unique chemical shifts. |
| Structural Info | Provides molecular weight and fragmentation patterns for structural elucidation.[1][2] | Provides fragmentation patterns that can be compared to libraries for identification.[1][2] | Provides detailed information about the chemical environment of each atom, enabling unambiguous structure determination. |
| Sample Prep | Relatively simple, often just dilution.[1] | May require derivatization for non-volatile compounds.[1] | Requires dissolution in a deuterated solvent. |
| Throughput | High throughput is possible with modern systems. | Moderate to high throughput. | Lower throughput due to longer acquisition times. |
Table 1: Comparison of Analytical Techniques for Byproduct Analysis
In-Depth Look: LC-MS for Byproduct Identification
LC-MS is a powerful and versatile technique for the analysis of complex reaction mixtures. Its ability to separate non-volatile and thermally sensitive compounds makes it particularly well-suited for the byproducts often encountered in pharmaceutical synthesis.
Illustrative Quantitative Data
The following table presents hypothetical quantitative data from the LC-MS analysis of our example reaction mixture, demonstrating the technique's ability to resolve and quantify various components.
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Peak Area (%) |
| This compound | 5.2 | 267.9 | 10.5 |
| Product 1 (F-substituted) | 4.8 | - | 65.2 |
| Product 2 (I-substituted) | 4.5 | - | 15.3 |
| Byproduct A (Di-substituted) | 4.1 | - | 3.8 |
| Byproduct B (Hydrolysis) | 3.5 | 203.0 | 2.1 |
| Byproduct C (Homocoupling) | 6.1 | 534.8 | 1.5 |
| Unknown Impurity 1 | 3.9 | 283.1 | 0.8 |
| Unknown Impurity 2 | 5.5 | 315.0 | 0.8 |
Table 2: Hypothetical LC-MS Data for the Reaction of this compound with an Amine Nucleophile
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results.
LC-MS Experimental Protocol
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 900 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any solids.
-
Transfer the supernatant to an LC vial for analysis.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10-90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.
-
Scan Range: m/z 100-800.
-
Data Acquisition: Full scan mode for initial identification, followed by targeted MS/MS (product ion scan) for structural confirmation of identified byproducts.
-
GC-MS Experimental Protocol (for comparison)
-
Sample Preparation:
-
Extract a 1 mL aliquot of the reaction mixture with 1 mL of dichloromethane.
-
Vortex and allow the layers to separate.
-
Transfer the organic layer to a new vial and dry over anhydrous sodium sulfate.
-
Transfer the dried solution to a GC vial.
-
-
Gas Chromatography Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Visualizing the Workflow and Reaction Pathways
Clear diagrams of experimental workflows and potential reaction pathways are invaluable for understanding the analytical process and the chemistry involved.
Caption: Hypothetical reaction pathway for this compound.
Caption: Experimental workflow for LC-MS analysis of reaction byproducts.
Conclusion
For the comprehensive analysis of byproducts in reactions of this compound, LC-MS emerges as a superior technique due to its wide applicability to non-volatile and thermally labile compounds, high sensitivity, and the wealth of structural information it provides. While GC-MS is a valuable tool for volatile components and NMR offers unparalleled structural detail, the versatility and throughput of LC-MS make it the workhorse for impurity profiling in pharmaceutical development. The implementation of robust and well-documented experimental protocols, as outlined in this guide, is crucial for achieving accurate and reliable identification and quantification of reaction byproducts, ultimately ensuring the quality and safety of the final active pharmaceutical ingredient.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-3-fluoronitrobenzene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 2-Iodo-3-fluoronitrobenzene (CAS No. 122455-36-1). This guide is intended for researchers, scientists, and professionals in drug development who handle this chemical. Due to the limited availability of comprehensive safety data for this specific compound, the following procedures are based on available information for this compound and general best practices for the disposal of halogenated nitroaromatic compounds.
It is critical to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, exercising caution and consulting with your institution's environmental health and safety (EHS) department and a licensed hazardous waste disposal company is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
In the event of accidental release, the area should be evacuated, and the spill should be contained using an inert absorbent material, such as sand or vermiculite.[1] The absorbed material should then be collected into a tightly sealed container for disposal.[1] Do not allow the material to enter drains or water courses.[1]
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed. | P270, P301+P312 |
| Skin Corrosion/Irritation | Causes skin irritation. | P280, P302+P352 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P304+P340 |
Data synthesized from available safety information.
Detailed Disposal Protocol
The proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure, unreacted compound, contaminated solutions, and any materials used for spill cleanup.
-
This waste must be classified as halogenated organic waste .[2]
-
Under no circumstances should this waste be mixed with non-halogenated organic waste, as this will complicate and increase the cost of disposal.
-
Do not dispose of this chemical down the drain.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
The container must be clearly labeled as "Halogenated Hazardous Waste" and should list "this compound" as a constituent.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal Procedure:
-
The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[2] These facilities are equipped with specialized incinerators that can safely destroy the compound at high temperatures and scrub harmful combustion byproducts.
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Provide the waste disposal company with all available safety information for this compound.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Iodo-3-fluoronitrobenzene, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound is presumed to be toxic if ingested, inhaled, or in contact with skin.[3] It may also cause skin and eye irritation and could lead to organ damage with prolonged or repeated exposure.[2][3] Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, as the substance is likely toxic upon dermal absorption. |
| Body Protection | A lab coat, worn fully buttoned. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended. | Protects against accidental skin contact with the chemical. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of potentially toxic vapors. |
Always consult your institution's specific safety guidelines and the most current SDS for any chemical before beginning work.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.
Key Disposal Guidelines:
-
Segregation is Mandatory: Halogenated organic wastes, which include compounds containing fluorine, chlorine, bromine, or iodine, must be collected separately from non-halogenated waste streams.[4][5]
-
Designated Waste Containers: Use only approved, clearly labeled containers for halogenated waste. These containers are typically designated for incineration at a licensed hazardous waste facility.[6]
-
Avoid Contamination: Do not mix halogenated solvents with other waste types, such as aqueous waste, acids, or bases.[5]
-
Container Management: Keep waste containers securely closed when not in use and store them in a designated, well-ventilated area away from incompatible materials.[6][7] The first rinse of any container that held a highly toxic chemical should be collected as hazardous waste.[7]
-
Consult EHS: Always follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
By implementing these safety and handling protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- 1. SDS of this compound, Safety Data Sheets, CAS 122455-36-1 - chemBlink [ww.chemblink.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


